4-Amino-2-chloro-3-methylbenzonitrile hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-2-chloro-3-methylbenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c1-5-7(11)3-2-6(4-10)8(5)9;/h2-3H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGKFQGZLTWQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696076 | |
| Record name | 4-Amino-2-chloro-3-methylbenzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864361-78-4 | |
| Record name | 4-Amino-2-chloro-3-methylbenzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characteristics of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride
Abstract: This document provides a comprehensive technical overview of the physicochemical properties, analytical characterization, and handling guidelines for 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride (CAS No: 864361-78-4). As a substituted benzonitrile, this compound represents a potentially valuable building block for medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support its application in a laboratory setting. We will delve into its chemical identity, methods for assessing its purity and structure, and critical safety protocols.
Chemical Identity and Structural Features
This compound is a bifunctional organic compound featuring an aniline core substituted with chloro, methyl, and nitrile groups. The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base. Understanding its precise chemical identity is the foundation for all subsequent experimental work.
The key structural attributes—an electron-donating amino group, an electron-withdrawing nitrile group, and sterically influencing methyl and chloro substituents—dictate its reactivity, polarity, and spectroscopic signature. These features make it a versatile intermediate for introducing a substituted cyanophenyl moiety in complex molecule synthesis.
Table 1: Chemical Identifiers and Computed Properties
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 864361-78-4 | [1][2] |
| Molecular Formula | C₈H₇ClN₂ · HCl (or C₈H₈Cl₂N₂) | [1][2] |
| Molecular Weight | 203.07 g/mol | [1] |
| InChIKey | KZGKFQGZLTWQKZ-UHFFFAOYSA-N | [2] |
| Appearance | Solid | [3] |
| Topological Polar Surface Area | 49.8 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Covalently-Bonded Unit Count | 2 |[1] |
Core Physicochemical Characterization
The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation and biological assays. Here, we outline the protocols for determining fundamental characteristics.
Solubility Assessment
Expert Insight: Solubility is a critical parameter, especially in drug discovery, as it directly impacts bioavailability and formulation feasibility. A kinetic solubility assay is a high-throughput method to quickly assess a compound's solubility profile across physiologically relevant and common laboratory solvents. The hydrochloride salt is expected to exhibit higher aqueous solubility than its free base due to the ionization of the amino group.
Protocol: Kinetic Solubility Determination by UV-Vis Spectroscopy
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
Solvent Plate Preparation: Dispense 198 µL of each test solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl) into the wells of a 96-well UV-transparent microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final concentration of 100 µM and a final DMSO concentration of 1%. This step should be performed rapidly to induce kinetic precipitation.
-
Incubation and Measurement: Shake the plate for 2 hours at room temperature, protected from light.
-
Analysis: Measure the absorbance of each well using a plate reader at the compound's λ_max. The solubility is determined by comparing the absorbance of the test wells to a standard curve prepared in a solvent where the compound is freely soluble (e.g., 50:50 Acetonitrile:Water). Wells with visible precipitation indicate insolubility at that concentration.
Thermal Properties (Melting Point)
Protocol: Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).
-
Use an inert nitrogen gas purge (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.
Analytical Characterization for Structure and Purity
Confirming the structure and assessing the purity of a compound are non-negotiable steps in research and development. A multi-technique approach ensures the highest level of confidence.
Caption: Integrated workflow for compound analysis.
Chromatographic Purity (RP-HPLC)
Expert Insight: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of small organic molecules. A gradient elution method is crucial for separating the main compound from potential impurities that may have significantly different polarities. UV detection is suitable due to the aromatic nature of the benzonitrile core.
Protocol: Purity Determination by RP-HPLC-UV
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL of a 1 mg/mL sample solution (dissolved in 50:50 Water:Acetonitrile).
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Caption: Standard experimental workflow for RP-HPLC analysis.
Structural Elucidation
Expert Insight: While purity is essential, confirming the chemical structure is equally critical. A combination of NMR, MS, and IR spectroscopy provides orthogonal data points that, when combined, leave no ambiguity about the compound's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons (likely doublets), a singlet for the methyl group (around 2.2-2.5 ppm), and a broad singlet for the amine protons (NH₂), which may be exchangeable with D₂O. The hydrochloride salt may cause the amine protons to appear further downfield.
-
¹³C NMR: The spectrum should reveal eight distinct carbon signals: four quaternary carbons (including the C-Cl, C-CH₃, C-NH₂, and C-CN), two aromatic CH carbons, the nitrile carbon (typically >115 ppm), and the methyl carbon (typically 15-25 ppm).
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The measured monoisotopic mass should be within 5 ppm of the theoretical mass (202.0065 for the protonated free base, C₈H₈ClN₂⁺).[1] The presence of two chlorine atoms in the hydrochloride salt will produce a characteristic isotopic pattern (M, M+2, M+4 with ~9:6:1 ratio) that is invaluable for confirmation.
-
-
Infrared (IR) Spectroscopy:
-
This technique confirms the presence of key functional groups. Expect to see characteristic absorption bands:
-
~2220-2240 cm⁻¹: Sharp, medium intensity peak for the nitrile (C≡N) stretch.
-
~3300-3500 cm⁻¹: Two distinct bands for the primary amine (N-H) symmetric and asymmetric stretches.
-
~1600-1650 cm⁻¹: Aromatic C=C bending vibrations.
-
~700-850 cm⁻¹: C-Cl stretching vibration.
-
-
Conceptual Synthesis Pathway
Expert Insight: Understanding the synthetic origin of a compound provides context for potential impurities. A plausible synthesis of 4-Amino-2-chloro-3-methylbenzonitrile could start from 2-chloro-3-methylaniline. The key transformations would involve protecting the amine, introducing the nitrile group (often via a Sandmeyer reaction on a diazonium salt derived from an initial amino group or by direct cyanation of a halogenated precursor), and subsequent manipulation of functional groups.
Caption: A plausible synthetic route for the target compound.
Safety, Handling, and Storage
Expert Insight: Proper handling and storage are paramount for laboratory safety and maintaining compound integrity. The information is derived from safety data sheets (SDS) of the compound and structurally related analogs.[4][5]
Table 2: GHS Hazard Summary
| Hazard Class | Statement | Source |
|---|---|---|
| Acute Toxicity, Oral | Harmful or Toxic if swallowed | [4][5] |
| Acute Toxicity, Dermal | Harmful or Toxic in contact with skin | [4] |
| Skin Corrosion/Irritation | Causes skin irritation | |
| Serious Eye Damage/Irritation | Causes serious eye irritation |
| Specific Target Organ Toxicity | May cause respiratory irritation | |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6] Avoid all skin contact.
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed to prevent moisture ingress.
-
Store locked up, away from incompatible materials.[4] Recommended long-term storage is often at 2-8°C.[2]
Disposal:
-
Dispose of the compound and its container at an approved waste disposal facility in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
This compound is a chemical intermediate with a well-defined structure and predictable physicochemical properties based on its functional groups. This guide provides the necessary framework for its confident use in a research setting, outlining robust protocols for characterization and ensuring safe handling practices. The combination of chromatographic and spectroscopic techniques described herein constitutes a self-validating system for confirming the identity, purity, and quality of this compound, enabling its successful application in advanced chemical synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Amino-2-chloro-3-methyl-benzonitrile hydrochloride,864361-78-4-Amadis Chemical [amadischem.com]
- 3. 4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE | SynPep [synpep.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Structural Analysis and Confirmation of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the unambiguous structural analysis and confirmation of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride, a substituted aromatic nitrile of interest to researchers in medicinal chemistry and materials science. The core principle of this guide is the application of an integrated, multi-technique spectroscopic approach, ensuring a self-validating system for structural elucidation. We detail the causality behind experimental choices and provide field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, we discuss the role of Single-Crystal X-ray Crystallography as the definitive method for absolute structure determination. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for the characterization of complex small molecules.
Introduction: The Imperative for Unambiguous Confirmation
4-Amino-2-chloro-3-methylbenzonitrile is a substituted benzonitrile, a class of organic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The hydrochloride salt form is often utilized to improve solubility and stability. Given its potential as a key intermediate, the absolute and unambiguous confirmation of its molecular structure is paramount. Any structural ambiguity—such as incorrect substituent placement on the aromatic ring—can lead to significant deviations in chemical reactivity, biological activity, and safety profiles.
This guide moves beyond a simple listing of analytical techniques. It presents a logical, self-validating workflow designed to provide an irrefutable structural proof. The convergence of data from orthogonal analytical methods—each probing different aspects of the molecule's constitution—forms the foundation of modern chemical structure validation.[2][3]
Molecular Overview and Key Properties
The first step in any analytical endeavor is to understand the target molecule's basic properties. These characteristics, derived from its putative structure, inform the selection of appropriate analytical techniques and experimental parameters.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Key Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈Cl₂N₂ | [4][5] |
| Molecular Weight | 203.07 g/mol | [5] |
| Monoisotopic Mass | 202.006454 Da | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Topological Polar Surface Area | 49.8 Ų |[5] |
The Integrated Spectroscopic Workflow: A Strategy of Convergence
No single analytical technique can provide absolute structural proof. An effective validation strategy relies on the integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and only when all pieces fit together can the structure be confirmed with high confidence. This workflow is designed to be self-validating; for example, the molecular formula determined by high-resolution mass spectrometry must be consistent with the number and types of atoms observed in NMR and IR spectroscopy.
Caption: Integrated workflow for spectroscopic analysis and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, one can deduce the precise connectivity of atoms.[6]
Proton (¹H) NMR Spectroscopy
-
Principle & Causality: ¹H NMR probes the chemical environment of hydrogen atoms. The position of a signal (chemical shift) is dictated by the electron density around the proton. Protons on an aromatic ring are deshielded and appear downfield, while protons on an alkyl group are more shielded and appear upfield. The splitting of a signal (multiplicity) reveals the number of neighboring protons, providing direct evidence of connectivity.
-
Expected Spectral Features:
-
Aromatic Protons: Two signals are expected in the aromatic region (~6.5-8.0 ppm). Given the substitution pattern, we anticipate two doublets, each integrating to 1H. The coupling constant between them (J-coupling) should be consistent with ortho-coupling (~7-9 Hz).
-
Amino (NH₃⁺) Protons: Due to the hydrochloride salt form, the amino group will be protonated. This will likely appear as a broad singlet, integrating to 3H. Its chemical shift can be variable and is dependent on solvent and concentration.
-
Methyl (CH₃) Protons: A sharp singlet integrating to 3H is expected for the methyl group, typically in the range of 2.0-2.5 ppm.
-
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on the amino group.
-
Data Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer.
-
Standard Parameters: Utilize a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.[7]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Carbon-¹³ (¹³C) NMR Spectroscopy
-
Principle & Causality: ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment. The nitrile carbon is characteristically deshielded and appears far downfield, while aromatic carbons appear in the mid-range, and aliphatic carbons are upfield.[8]
-
Expected Spectral Features:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-150 ppm). The carbons directly attached to the electron-withdrawing nitrile and chlorine groups will be shifted downfield, while the carbon attached to the electron-donating amino group will be shifted upfield.
-
Nitrile Carbon (C≡N): A low-intensity signal is expected in the range of 115-125 ppm.[7]
-
Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, typically around 15-25 ppm.
-
-
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire a proton-decoupled spectrum.
-
Standard Parameters: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary. A relaxation delay of 2-5 seconds is typically used to ensure proper quantitation, especially for carbons without attached protons like the nitrile carbon.[7]
-
Table 2: Summary of Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | ~7.0-7.8 | Doublet | 1H | Aromatic C-H |
| ¹H | ~6.8-7.5 | Doublet | 1H | Aromatic C-H |
| ¹H | Broad | Singlet | 3H | -NH₃⁺ |
| ¹H | ~2.2-2.5 | Singlet | 3H | -CH₃ |
| ¹³C | ~110-150 | 6 signals | - | Aromatic Carbons |
| ¹³C | ~115-125 | 1 signal | - | -C≡N |
| ¹³C | ~15-25 | 1 signal | - | -CH₃ |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, thereby confirming its molecular formula.[1]
-
Principle & Causality: MS measures the mass-to-charge ratio (m/z) of ions. In a typical experiment, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragments are detected. High-resolution mass spectrometry (HRMS) can measure m/z to several decimal places, allowing for the unambiguous determination of the elemental composition. A key feature for this molecule is the presence of chlorine, which has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic isotopic pattern for any chlorine-containing ion, with a second peak (M+2) at two mass units higher than the main peak, with roughly one-third the intensity. This pattern is a powerful diagnostic tool.
-
Expected Spectral Features:
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₈H₇ClN₂).
-
Isotopic Pattern: A prominent M+2 peak with an intensity of approximately 33% of the M+ peak, confirming the presence of a single chlorine atom.
-
-
Experimental Protocol (GC-MS with Electron Ionization):
-
Sample Preparation: Prepare a dilute solution of the compound (after neutralization of the HCl salt if necessary) in a volatile organic solvent like dichloromethane or methanol.
-
Instrumentation: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).[9] The GC will separate the analyte from any potential impurities before it enters the mass spectrometer.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI is a robust, high-energy technique that typically produces a clear molecular ion and a rich fragmentation pattern that can provide further structural information.
-
Analysis: The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7]
-
Principle & Causality: Chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum shows absorption bands that are characteristic of specific functional groups.
-
Expected Spectral Features:
-
Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for nitriles.[10]
-
N-H Stretch: For the protonated amine (NH₃⁺), broad and strong absorptions are expected in the region of 2500-3200 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.[10]
-
C=C Stretch: Aromatic ring C=C stretching vibrations will produce one or more bands in the 1450-1600 cm⁻¹ region.[10]
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretch.
-
-
Experimental Protocol (KBr Pellet Method):
-
Sample Preparation: Mix approximately 1-2 mg of the dry compound with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder.[1]
-
Grinding: Finely grind the mixture in an agate mortar and pestle until it is a homogenous, fine powder.
-
Pressing: Compress the powder into a thin, transparent pellet using a hydraulic press.[1]
-
Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Table 3: Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2220-2240 | Stretch | Nitrile (C≡N) |
| ~2500-3200 | Stretch (Broad) | Ammonium (N-H) |
| >3000 | Stretch | Aromatic C-H |
| <3000 | Stretch | Aliphatic C-H |
| ~1450-1600 | Stretch | Aromatic C=C |
| ~600-800 | Stretch | C-Cl |
Single-Crystal X-ray Crystallography: The Definitive Proof
When an unambiguous, three-dimensional structure is required, Single-Crystal X-ray Crystallography is the gold standard.[11] It provides the precise spatial coordinates of every atom in the crystal lattice, directly revealing connectivity, stereochemistry, and bond lengths/angles.
-
Principle & Causality: When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a predictable pattern based on the regular arrangement of atoms in the crystal lattice.[12][13] By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic structure is determined.
-
Experimental Workflow:
-
Crystallization: This is often the most challenging step. A suitable single crystal (typically >0.1 mm in all dimensions) must be grown.[13][14] This is achieved by slowly precipitating the compound from a supersaturated solution using techniques like slow evaporation or vapor diffusion.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The instrument rotates the crystal while recording the diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, and a molecular model is built and refined to best fit the experimental data.[13] The final output is a complete 3D model of the molecule.
-
While powerful, this technique is contingent on the ability to grow high-quality single crystals, which is not always feasible.[15]
Conclusion: A Triad of Corroborating Evidence
The structural confirmation of this compound is achieved not by a single measurement, but by the logical synthesis of corroborating data from orthogonal analytical techniques.
Caption: Logical flow of how spectroscopic data confirms the final structure.
Mass spectrometry validates the elemental composition and the presence of chlorine. Infrared spectroscopy confirms the presence of the key nitrile, amino, and aromatic functional groups. Finally, NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, confirming the specific substitution pattern on the benzene ring and distinguishing it from other possible isomers. The convergence of these independent lines of evidence provides a robust, self-validating, and unambiguous confirmation of the molecular structure. For absolute proof in the solid state, these techniques should be complemented by Single-Crystal X-ray Crystallography.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. routledge.com [routledge.com]
- 4. This compound | C8H8Cl2N2 | CID 53407868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. excillum.com [excillum.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 15. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride
Foreword: From Data Points to a Predictive Framework
Understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is not merely an exercise in data collection; it is the cornerstone of rational process development, formulation design, and ultimately, therapeutic success. This guide addresses the solubility profile of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride, a substituted aminobenzonitrile that serves as a valuable building block in medicinal chemistry.
Rather than presenting a static list of solubility values, this document provides a comprehensive framework for understanding, predicting, and—most critically—experimentally determining the solubility of this compound. We will delve into the physicochemical properties that govern its behavior, outline the thermodynamic principles of dissolution, and provide robust, field-proven protocols that constitute a self-validating system for generating reliable data. This approach is designed to empower you, the scientist, to move beyond simple data points and develop a predictive, mechanistic understanding of the molecule's behavior in a diverse range of solvent environments.
Physicochemical Characterization: The Molecular Blueprint
The solubility of a compound is intrinsically linked to its molecular structure and associated physical properties. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents.
-
Aromatic Ring: Provides a hydrophobic backbone.
-
Amino Group (-NH₂): A primary amine that is protonated in the hydrochloride salt form (-NH₃⁺). This ionic center is the primary driver of aqueous solubility and is capable of strong hydrogen bonding.
-
Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's polarity.
-
Methyl Group (-CH₃): A small, nonpolar group that slightly increases lipophilicity.
-
Nitrile Group (-C≡N): A polar group that can act as a hydrogen bond acceptor.
-
Hydrochloride Salt: The formation of a salt with hydrochloric acid dramatically increases the polarity and aqueous solubility of the parent amine by introducing an ionic character.[1]
A summary of its key properties is presented below.
Table 1: Physicochemical Properties of 4-Amino-2-chloro-3-methylbenzonitrile and its Hydrochloride Salt
| Property | Value (Hydrochloride Salt) | Value (Free Base) | Source/Note |
| IUPAC Name | 4-amino-2-chloro-3-methylbenzonitrile;hydrochloride | 4-amino-2-chloro-3-methylbenzonitrile | - |
| CAS Number | 864361-78-4 | 573768-09-9 | [2][3] |
| Molecular Formula | C₈H₈Cl₂N₂ | C₈H₇ClN₂ | [2][3] |
| Molecular Weight | 203.07 g/mol | 166.61 g/mol | [2][3] |
| Appearance | Solid (Predicted) | Solid | [4] |
| logP (Octanol/Water) | N/A (Estimated lower than free base) | 2.10 (Calculated for isomer) | [5] |
| Water Solubility | High (Predicted) | log₁₀(S) = -2.62 (Calculated for isomer) | [5] |
| Hydrogen Bond Donors | 2 | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | 2 | [2] |
The Theoretical Basis of Solubility
Thermodynamics of Dissolution: An Energetic Tug-of-War
The dissolution of a crystalline salt like this compound is governed by a balance of two key energetic factors:
-
Lattice Energy (ΔH_lattice): The energy required to break apart the ionic crystal lattice, separating the protonated aminobenzonitrile cations from the chloride anions. This is an endothermic process (requires energy).
-
Solvation Energy (ΔH_solvation): The energy released when the separated ions are stabilized by interactions with solvent molecules. In water, this is specifically called hydration energy. This is an exothermic process (releases energy).
The overall enthalpy of solution (ΔH_solution) is the sum of these two terms. ΔH_solution = ΔH_lattice + ΔH_solvation
For dissolution to be favorable, the energy released during solvation must be comparable to or greater than the energy required to break the crystal lattice.
Caption: Thermodynamic cycle for the dissolution of an ionic salt.
The "Like Dissolves Like" Principle
This principle is a practical guide based on intermolecular forces. Solvents are more likely to dissolve solutes that have similar polarity and hydrogen bonding capabilities.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. They will effectively solvate the protonated amine (-NH₃⁺) and the chloride anion (Cl⁻) through strong ion-dipole interactions and hydrogen bonding. Therefore, high solubility is expected in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments but lack O-H or N-H bonds. They are good hydrogen bond acceptors but not donors. They can solvate the cation effectively but are less effective at solvating the chloride anion compared to protic solvents. Moderate to good solubility is anticipated.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and cannot effectively solvate charged ions. The energy required to break the crystal lattice is not compensated by solvation energy. Consequently, the compound is expected to be poorly soluble or insoluble in these solvents.
The Critical Influence of pH on Aqueous Solubility
As a hydrochloride salt of a primary amine, the aqueous solubility of the compound is highly dependent on pH. The relevant equilibrium is:
R-NH₃⁺ (soluble) ⇌ R-NH₂ (less soluble) + H⁺
According to the Henderson-Hasselbalch equation, the ratio of the protonated (salt) form to the unprotonated (free base) form is dictated by the solution's pH and the pKa of the conjugate acid (R-NH₃⁺).
-
At low pH (pH < pKa): The equilibrium shifts to the left. The compound exists predominantly as the protonated, highly soluble cation (R-NH₃⁺).
-
At high pH (pH > pKa): The equilibrium shifts to the right. The protonated amine is deprotonated to form the neutral free base (R-NH₂), which is significantly less polar and will have much lower aqueous solubility. This can lead to precipitation if the concentration exceeds the solubility of the free base.
Therefore, when determining aqueous solubility, it is crucial to measure it across a physiologically and industrially relevant pH range, as mandated by regulatory guidelines like the ICH M9.[6][7]
A Practical Framework for Solubility Determination
The following workflow provides a systematic and robust approach to characterizing the solubility profile of a new chemical entity.
Caption: Experimental workflow for determining a compound's solubility profile.
Protocol: Thermodynamic Equilibrium Solubility via Shake-Flask Method
This protocol is considered the "gold standard" for determining thermodynamic (equilibrium) solubility and is aligned with international regulatory guidelines.[7][8]
Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature when the system is at equilibrium.
Materials:
-
This compound (verify purity >98%)
-
Selected solvents (HPLC grade)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Validated HPLC method for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment. A preliminary test with a small amount can help estimate the required excess.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium. A typical starting point is 24-48 hours. For thermodynamic solubility, it is crucial to confirm that equilibrium has been reached by sampling at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully separate the saturated supernatant from the solid. This is a critical step to avoid artificially high results.
-
Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Method B (Filtration): Withdraw the supernatant using a syringe and filter it through a solvent-compatible 0.22 µm syringe filter into a clean vial. Self-Validation Check: Ensure the filter material does not adsorb the compound by running a known concentration standard through it and re-analyzing.
-
-
Dilution & Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the quantification assay.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC protocol described below.
-
Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor. Perform the experiment in triplicate for each solvent to ensure reproducibility.[8]
Protocol: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To accurately quantify the concentration of the dissolved compound in the samples generated from the shake-flask experiment.
Instrumentation & Reagents:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
Chromatographic Conditions (Example Method):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or λmax of the compound)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Calibration Curve: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution.
-
Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.999 for accurate quantification.
-
Sample Analysis: Inject the diluted samples from the solubility experiment.
-
Concentration Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample. Apply the dilution factor to calculate the final solubility in the original solvent.
Anticipated Solubility Profile and Data Interpretation
While specific experimental data is not publicly available, a qualitative solubility profile can be predicted based on the physicochemical principles discussed. This table serves as a hypothesis to be confirmed by the experimental work outlined above.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water (pH < 7), Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding with the -NH₃⁺ and Cl⁻ ions. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | High polarity effectively solvates the cation, but solvation of the anion is less efficient than in protic solvents. |
| Polar Aprotic | Acetonitrile | Moderate | Less polar than DMSO/DMF, resulting in reduced solvating power for ionic species. |
| Less Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Low to Very Low | Insufficient polarity to overcome the crystal lattice energy of the salt. |
| Nonpolar | Toluene, Heptane, Hexane | Insoluble | No effective mechanism to solvate the ions and overcome the strong electrostatic forces in the crystal lattice. |
Interpreting and Applying Your Results:
-
For Synthesis: If the compound is a product, a solvent with low solubility (e.g., Toluene, Heptane) could be an effective anti-solvent for crystallization, while a solvent of moderate solubility at high temperature and low solubility at room temperature (e.g., Ethanol/Water mixture) would be ideal for recrystallization.
-
For Formulation (Aqueous): The pH-solubility profile is paramount. The data will define the pH range in which the drug can be formulated as a stable solution at the desired concentration.
-
For Chromatography: The solubility data helps in selecting an appropriate solvent to dissolve the sample for injection and informs the choice of mobile phase components for purification.
Conclusion
The solubility profile of this compound is dictated by a complex interplay between its ionic salt nature, the specific functional groups on its aromatic ring, and the properties of the solvent. As a hydrochloride salt, it is predicted to be highly soluble in polar protic solvents like water and alcohols, with decreasing solubility in polar aprotic and nonpolar organic solvents. The aqueous solubility is expected to be highly pH-dependent, a critical factor for any development work.
This guide has provided the essential theoretical background and, more importantly, a robust, validated experimental framework for determining this profile. By systematically applying the shake-flask method coupled with a reliable analytical technique like HPLC, researchers can generate the high-quality, reproducible data needed to make informed decisions in chemical synthesis, process optimization, and pharmaceutical formulation.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. Page loading... [guidechem.com]
- 3. 4-Amino-2-chloro-3-methylbenzonitrile (>90%) [lgcstandards.com]
- 4. 4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE | SynPep [synpep.com]
- 5. chemeo.com [chemeo.com]
- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. capa.org.tw [capa.org.tw]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Researcher's Guide to Investigating the Potential Biological Activities of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride. While direct biological data for this specific compound is not extensively documented, its structural features, particularly the aminobenzonitrile scaffold, suggest promising avenues for investigation in oncology and infectious diseases. This document synthesizes findings from structurally related compounds to build a strong rationale for targeted research, outlines detailed experimental protocols for validation, and proposes potential mechanisms of action. Our objective is to equip researchers with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this and similar molecules.
Introduction: The Aminobenzonitrile Scaffold as a Privileged Structure in Drug Discovery
The benzonitrile moiety is a key structural component in a variety of biologically active compounds. The addition of an amino group, creating an aminobenzonitrile scaffold, significantly enhances the potential for diverse pharmacological activities. This scaffold serves as a versatile building block in medicinal chemistry, allowing for the synthesis of a wide array of derivatives with therapeutic applications.[1] Studies have demonstrated that compounds incorporating the 4-aminobenzonitrile core can exhibit potent cytotoxic effects against various cancer cell lines.[1] Furthermore, the strategic placement of functional groups on the aminobenzonitrile ring can profoundly influence its interaction with biological targets, leading to the development of targeted therapies such as kinase inhibitors.[2][3]
This compound (Figure 1) presents a unique substitution pattern with a chloro and a methyl group in addition to the amino and nitrile functionalities. These substitutions can significantly impact the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity, metabolic stability, and pharmacokinetic profile. This guide will explore the two most probable biological activities for this compound based on structure-activity relationships (SAR) of similar molecules: anticancer and antimicrobial activities.
Figure 1: Chemical Structure of this compound
| Property | Value |
| Molecular Formula | C₈H₈Cl₂N₂ |
| Molecular Weight | 203.07 g/mol |
| CAS Number | 864361-78-4 |
Data sourced from PubChem.[4]
Potential Anticancer Activity: A Focus on Kinase Inhibition
Abnormal signaling from protein tyrosine kinases (PTKs) is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] The aminobenzonitrile scaffold has been successfully utilized in the design of potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), a key player in non-small cell lung cancer and other malignancies.[5][6] The rationale for investigating this compound as a potential anticancer agent is rooted in the established success of related compounds in this therapeutic area.
Proposed Mechanism of Action: Targeting EGFR
We hypothesize that this compound, or its derivatives, could function as an EGFR inhibitor. The nitrogen atoms in the aminobenzonitrile scaffold can act as hydrogen bond acceptors, crucial for binding to the hinge region of kinases.[7] The substituted phenyl ring can be further modified to optimize interactions within the ATP-binding pocket of the enzyme. The chloro and methyl groups on the target compound may contribute to favorable binding interactions and selectivity.
Caption: Proposed mechanism of EGFR inhibition by the test compound.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The initial step in evaluating the anticancer potential is to assess the compound's cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for measuring cellular metabolic activity as an indicator of cell viability.[1]
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)
-
Normal human cell line (e.g., HEK-293T) for selectivity assessment
-
DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Experimental Protocol: EGFR Kinase Inhibition Assay
To directly assess the inhibitory effect on EGFR, a biochemical kinase assay should be performed.
Materials:
-
Recombinant human EGFR (catalytic domain)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
This compound
-
A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound, EGFR, substrate, and ATP in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound followed by the EGFR solution.
-
Reaction Initiation: Start the kinase reaction by adding the ATP and substrate mixture.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity (e.g., by quantifying the amount of ADP produced) according to the kit manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Caption: Workflow for investigating the anticancer potential.
Potential Antimicrobial Activity
The increasing threat of antimicrobial resistance necessitates the development of novel antimicrobial agents.[8] Various heterocyclic compounds, including those derived from benzonitriles, have demonstrated significant antibacterial and antifungal activities.[8][9][10] The structural features of this compound, including the halogen and aromatic functionalities, suggest it may possess antimicrobial properties.
Proposed Mechanism of Action
The mechanism of action for antimicrobial benzonitrile derivatives can be diverse. Some compounds are known to inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.[10] Others may disrupt the bacterial cell membrane integrity. The specific mechanism for the target compound would need to be elucidated through further studies.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound
-
Standard antimicrobial agents (e.g., Ampicillin for bacteria, Fluconazole for fungi) as positive controls
-
96-well microplates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in the appropriate broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth directly in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Based on a comprehensive analysis of structurally related compounds, there is a strong scientific rationale to investigate its potential as both an anticancer and an antimicrobial agent. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate these potential biological activities. Positive results from these initial in vitro studies would warrant further investigation into the mechanism of action, structure-activity relationship through the synthesis of derivatives, and in vivo efficacy studies. This foundational work is crucial for unlocking the therapeutic potential of this and other novel aminobenzonitrile-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and anticancer studies of novel aminobenzazolyl pyrimidines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H8Cl2N2 | CID 53407868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsr.net [ijsr.net]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride: Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride, a key chemical intermediate with significant potential in pharmaceutical research and development. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its structural motifs—a substituted aminobenzonitrile—place it firmly within a class of compounds of high interest to medicinal chemists. This document, therefore, presents a plausible and scientifically grounded pathway for its synthesis and explores its rationale and applications within the broader context of drug discovery.
The Strategic Importance of the Aminobenzonitrile Scaffold in Medicinal Chemistry
Substituted benzonitriles are a cornerstone in modern medicinal chemistry. The nitrile group, with its unique electronic properties, serves as a versatile pharmacophore. It is a potent hydrogen bond acceptor and can act as a bioisostere for other functional groups like ketones or hydroxyls, often leading to improved metabolic stability and pharmacokinetic profiles. The amino group, in turn, provides a crucial handle for further chemical modifications, allowing for the construction of more complex molecular architectures.
The strategic placement of chloro and methyl groups on the benzene ring further refines the molecule's properties. The chlorine atom can influence the electronic environment and provide a vector for halogen bonding, while the methyl group can enhance binding to hydrophobic pockets in target proteins. Consequently, this compound represents a valuable building block for creating novel therapeutic agents.
A Plausible and Detailed Synthesis of this compound
The following multi-step synthesis is a scientifically robust and plausible route to obtain this compound, based on well-established organic chemistry principles for the synthesis of analogous compounds.
Proposed Synthetic Pathway
CAS number 864361-78-4 properties and literature
An In-Depth Technical Guide to Dabrafenib (GSK2118436), a Selective B-Raf Inhibitor
Senior Application Scientist Note: The CAS number provided in the topic (864361-78-4) corresponds to 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride[1][2][3][4][][6], a potential synthetic intermediate. However, the broader context of a technical guide for researchers in drug development strongly suggests that the intended subject is the potent and selective B-Raf inhibitor, Dabrafenib (also known as GSK2118436 ), which is a key therapeutic agent. This guide will therefore focus on Dabrafenib.
Introduction
Dabrafenib (GSK2118436) is a highly potent and selective, orally bioavailable inhibitor of the B-Raf protein, a critical component of the MAPK/ERK signaling pathway.[7] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway, driving cell proliferation and survival in a significant portion of human cancers, most notably melanoma.[8] Dabrafenib is designed to selectively target these mutated B-Raf kinases, offering a tailored therapeutic approach.[7][9] This guide provides a comprehensive overview of Dabrafenib's properties, mechanism of action, and practical considerations for its use in a research setting.
Physicochemical and Handling Properties
Precise knowledge of a compound's properties is fundamental to reliable and reproducible experimental design. Dabrafenib is supplied as a lyophilized powder and requires specific handling for optimal performance.[9][10]
| Property | Value | Source |
| CAS Number | 1195765-45-7 (free base) | [7][11] |
| Molecular Formula | C23H20F3N5O2S2 | [10][11] |
| Molecular Weight | 519.6 g/mol | [10] |
| Purity | >98% | [10] |
| Solubility | Soluble in DMSO (30 mg/ml), Ethanol (1 mg/ml with slight warming) | [10][11] |
| Storage (Lyophilized) | -20°C, desiccated, stable for 24 months | [9][10] |
| Storage (In Solution) | -20°C, use within 3 months. Aliquot to avoid freeze-thaw cycles. | [9][10] |
Mechanism of Action: Selective Inhibition of the MAPK Pathway
Dabrafenib exerts its therapeutic effect by selectively binding to and inhibiting the activity of mutated B-Raf kinases, particularly B-RafV600E and B-RafV600K.[9] This inhibition is ATP-competitive and highly potent, with IC50 values in the low nanomolar range.[9][11] By blocking the aberrant B-Raf activity, Dabrafenib prevents the downstream phosphorylation and activation of MEK and ERK, two key kinases in the MAPK signaling cascade.[11] The ultimate consequence is the inhibition of cell proliferation and induction of apoptosis in tumor cells harboring these specific B-Raf mutations.[9][11] The selectivity of Dabrafenib for mutant B-Raf over wild-type B-Raf and C-Raf contributes to its therapeutic window.[9]
Caption: Inhibition of the MAPK signaling pathway by Dabrafenib.
Experimental Protocols
Preparation of Dabrafenib Stock Solution
To ensure accurate and consistent experimental results, proper preparation of Dabrafenib stock solutions is critical. The choice of solvent and storage conditions directly impacts the compound's stability and potency.
Methodology:
-
Reconstitution: For a 10 mM stock solution, reconstitute 5 mg of lyophilized Dabrafenib powder in 962 µl of dimethyl sulfoxide (DMSO).[9][10]
-
Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquoting: To prevent loss of potency due to repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[9][10]
-
Storage: Store the aliquots at -20°C. Once in solution, Dabrafenib is stable for up to 3 months.[9][10]
In Vitro Cell Proliferation Assay
This protocol outlines a standard method to assess the anti-proliferative activity of Dabrafenib on cancer cell lines, particularly those with known BRAF mutation status.
Workflow:
Caption: Workflow for an in vitro cell proliferation assay.
Methodology:
-
Cell Culture: Culture human melanoma cell lines, such as A375P (B-RafV600E), in appropriate media and conditions.[11]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Dabrafenib in culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
-
Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of Dabrafenib. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTS or MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) value. Dabrafenib has shown IC50 values in the low nanomolar range for B-RafV600E mutant cell lines.[8]
In Vivo Antitumor Activity
Dabrafenib has demonstrated significant antitumor activity in preclinical xenograft models. In mice bearing B-RafV600E human melanoma tumors (e.g., A375P), oral administration of Dabrafenib led to dose-proportional reductions in tumor growth.[8] Notably, at higher doses, complete tumor regression was observed in a significant percentage of the treated animals, underscoring its potent in vivo efficacy.[8]
Conclusion
Dabrafenib is a cornerstone of targeted therapy for B-Raf mutant cancers. Its high potency and selectivity, coupled with oral bioavailability, make it an invaluable tool for both basic research into MAPK signaling and clinical applications. A thorough understanding of its properties and mechanism of action, as detailed in this guide, is essential for its effective and appropriate use in the laboratory and beyond.
References
- 1. 864361-78-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | C8H8Cl2N2 | CID 53407868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Canada | Manufacturer | R&D Scientific Inc. [m.chemicalbook.com]
- 4. This compound - CAS:864361-78-4 - Abovchem [abovchem.com]
- 6. Page loading... [guidechem.com]
- 7. medkoo.com [medkoo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 10. Dabrafenib (GSK2118436) (#91942) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 11. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Research Applications of Osimertinib (AZD9291)
Executive Summary
Osimertinib, also known as AZD9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that represents a paradigm shift in the targeted therapy of non-small cell lung cancer (NSCLC).[1][2] Developed through a structure-guided discovery program, osimertinib was engineered to selectively target both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and, crucially, the T790M resistance mutation that frequently arises after treatment with first- and second-generation EGFR TKIs.[1][3][4] This guide provides an in-depth technical overview of osimertinib's mechanism of action, its core applications in cancer research and drug development, validated experimental protocols for its characterization, and a discussion of emerging resistance mechanisms.
Introduction to Osimertinib: A Third-Generation EGFR TKI
The discovery of activating mutations in the EGFR gene revolutionized the treatment of a subset of NSCLC patients, ushering in the era of precision medicine.[3] However, the efficacy of initial EGFR inhibitors like gefitinib and erlotinib was consistently limited by the development of acquired resistance, most commonly driven by a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[3][5][6]
The T790M mutation confers resistance not by sterically hindering drug binding, as initially thought, but by increasing the affinity of the EGFR kinase domain for ATP to wild-type levels, thereby reducing the potency of ATP-competitive inhibitors.[5][6][7] Osimertinib was designed to overcome this challenge. It is a mono-anilino-pyrimidine compound that forms a covalent bond with the Cysteine-797 (C797) residue in the ATP-binding site of the EGFR kinase domain.[8][9] This irreversible binding allows it to potently inhibit EGFR phosphorylation even in T790M mutant cell lines, while demonstrating approximately 200-fold greater potency against the L858R/T790M mutant than wild-type EGFR, thus sparing it and reducing off-target side effects.[3][9]
Mechanism of Action: Irreversible Inhibition of Mutant EGFR
Osimertinib's primary mechanism is the covalent and irreversible inhibition of mutant EGFR kinase activity.[8] This targeted action blocks the ATP-dependent autophosphorylation of the receptor, thereby shutting down downstream pro-survival and proliferative signaling cascades.[8][10] The two principal pathways inhibited are:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Central to regulating cell division and differentiation.[1][10]
-
PI3K/AKT/mTOR Pathway: A key mediator of cell survival, growth, and metabolism.[1][10]
By disrupting these signals, osimertinib effectively suppresses the uncontrolled growth and survival of cancer cells that are dependent on mutant EGFR signaling.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR T790M mutation: a double role in lung cancer cell survival? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncologypro.esmo.org [oncologypro.esmo.org]
- 7. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 9. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
Methodological & Application
Synthesis of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride, a valuable building block in medicinal chemistry and drug discovery programs. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.
Introduction
4-Amino-2-chloro-3-methylbenzonitrile is a substituted aromatic compound whose structural motif is of significant interest in the development of novel therapeutics. The presence of multiple functional groups—an amine, a chloro substituent, a methyl group, and a nitrile—offers several points for further chemical modification, making it a versatile intermediate for constructing complex molecular architectures. This guide outlines a robust, four-step synthetic pathway commencing from the commercially available 2-chloro-3-methylaniline. The described methodology is based on well-established chemical transformations, with an emphasis on explaining the rationale behind the chosen reagents and reaction conditions to ensure both successful synthesis and a thorough understanding of the underlying chemical principles.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a four-step sequence:
-
Nitration: Electrophilic aromatic substitution on the starting material, 2-chloro-3-methylaniline, to introduce a nitro group.
-
Sandmeyer Cyanation: Conversion of the amino group to a diazonium salt, followed by displacement with a cyanide nucleophile.
-
Nitro Reduction: Selective reduction of the nitro group to a primary amine.
-
Salt Formation: Conversion of the final aminobenzonitrile product to its hydrochloride salt to improve stability and handling.
Caption: Proposed synthetic route for this compound.
Safety Precautions
This protocol involves the use of hazardous materials. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis must be performed in a well-ventilated fume hood.
-
Hazardous Reagents:
-
Concentrated Acids (Sulfuric and Nitric Acid): Highly corrosive. Handle with extreme care.
-
Sodium Nitrite: Oxidizer and toxic.
-
Copper(I) Cyanide and Potassium Cyanide: Highly toxic. Avoid inhalation of dust and contact with skin. In case of contact, seek immediate medical attention. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas.
-
Tin(II) Chloride: Irritant.
-
Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin.
-
Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[1][2][3]
Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-methyl-4-nitroaniline
Rationale: The nitration of 2-chloro-3-methylaniline is an electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring. The amino group is a powerful activating ortho-, para-director. The methyl and chloro groups are also ortho-, para-directors. The cumulative effect of these groups strongly favors the introduction of the nitro group at the position para to the amino group (C4), which is also ortho to the chloro group.[4][5] Acetic anhydride is used to first protect the amine as an acetanilide to prevent oxidation by nitric acid and to moderate its activating effect, leading to a cleaner reaction. The acetyl group is then removed by acid hydrolysis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-3-methylaniline | 141.60 | 10.0 g | 0.0706 |
| Acetic Anhydride | 102.09 | 8.0 mL (8.65 g) | 0.0847 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 20 mL | - |
| Concentrated Nitric Acid | 63.01 | 5.0 mL | - |
| Ethanol | 46.07 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
Procedure:
-
Acetylation: In a 250 mL round-bottom flask, dissolve 2-chloro-3-methylaniline (10.0 g, 0.0706 mol) in glacial acetic acid (30 mL). To this solution, add acetic anhydride (8.0 mL, 0.0847 mol) dropwise with stirring. Heat the mixture at 50°C for 30 minutes.
-
Nitration: Cool the reaction mixture to room temperature and then place it in an ice-water bath. Slowly add concentrated sulfuric acid (20 mL) while keeping the temperature below 20°C. In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (5.0 mL) to concentrated sulfuric acid (5.0 mL) in an ice bath. Add the cold nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.
-
Reaction and Work-up: After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours. Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring. The N-acetylated nitro compound will precipitate.
-
Hydrolysis: Collect the precipitate by vacuum filtration and wash with cold water. Transfer the crude solid to a round-bottom flask containing a mixture of ethanol (50 mL) and concentrated hydrochloric acid (30 mL). Heat the mixture to reflux for 2 hours to hydrolyze the acetyl group.
-
Isolation: Cool the reaction mixture and pour it into ice water (200 mL). Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The yellow solid product, 2-chloro-3-methyl-4-nitroaniline, will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of 2-Chloro-3-methyl-4-nitrobenzonitrile via Sandmeyer Reaction
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a nitrile.[6][7][8] The reaction proceeds in two stages. First, the primary aromatic amine is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Second, the diazonium salt is treated with a copper(I) cyanide solution, which catalyzes the displacement of the diazonium group with a cyanide nucleophile, releasing nitrogen gas.[9][10]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-3-methyl-4-nitroaniline | 186.58 | 10.0 g | 0.0536 |
| Concentrated Hydrochloric Acid | 36.46 | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.0 g | 0.0580 |
| Copper(I) Cyanide (CuCN) | 89.56 | 6.0 g | 0.0670 |
| Potassium Cyanide (KCN) | 65.12 | 7.0 g | 0.1075 |
| Toluene | 92.14 | 100 mL | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Diazotization: In a 500 mL beaker, suspend 2-chloro-3-methyl-4-nitroaniline (10.0 g, 0.0536 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL). Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring. A fine slurry of the amine hydrochloride should form. Dissolve sodium nitrite (4.0 g, 0.0580 mol) in water (15 mL) and add this solution dropwise to the cold amine suspension. Maintain the temperature below 5°C throughout the addition. Stir the resulting diazonium salt solution for an additional 15 minutes in the cold.
-
Preparation of Cyanide Solution: In a separate 1 L flask, dissolve copper(I) cyanide (6.0 g, 0.0670 mol) and potassium cyanide (7.0 g, 0.1075 mol) in water (100 mL). Cool this solution to 0-5°C.
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred cyanide solution. A vigorous evolution of nitrogen gas will occur. After the initial effervescence subsides, allow the mixture to warm to room temperature and then heat it to 50-60°C for 30 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: Cool the reaction mixture to room temperature and extract the product with toluene (3 x 50 mL). Combine the organic extracts, wash with water (2 x 50 mL) and brine (50 mL), and then dry over anhydrous sodium sulfate. Filter the solution and remove the toluene under reduced pressure to yield the crude 2-chloro-3-methyl-4-nitrobenzonitrile. The product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 3: Synthesis of 4-Amino-2-chloro-3-methylbenzonitrile
Rationale: The selective reduction of an aromatic nitro group in the presence of a nitrile can be effectively achieved using stannous chloride (tin(II) chloride) in an acidic medium.[8][11] This method is preferred over catalytic hydrogenation, which could potentially reduce the nitrile group as well. The reaction proceeds via the transfer of electrons from Sn(II) to the nitro group, which is protonated in the acidic solution.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-3-methyl-4-nitrobenzonitrile | 196.58 | 8.0 g | 0.0407 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 27.5 g | 0.122 |
| Concentrated Hydrochloric Acid | 36.46 | 40 mL | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
| 5 M Sodium Hydroxide Solution | 40.00 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Reduction: In a 500 mL round-bottom flask, dissolve 2-chloro-3-methyl-4-nitrobenzonitrile (8.0 g, 0.0407 mol) in ethanol (100 mL). To this solution, add a solution of tin(II) chloride dihydrate (27.5 g, 0.122 mol) in concentrated hydrochloric acid (40 mL).
-
Reaction: Heat the reaction mixture to 60°C and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully neutralize it by the slow addition of a 5 M sodium hydroxide solution until the pH is approximately 10. This will precipitate tin salts.
-
Extraction and Isolation: Extract the product from the aqueous slurry with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure to yield the crude 4-amino-2-chloro-3-methylbenzonitrile. The product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Step 4: Synthesis of this compound
Rationale: The formation of a hydrochloride salt of the final amine product is often desirable to improve its stability, crystallinity, and ease of handling.[12] This is achieved by treating a solution of the free amine with hydrochloric acid, typically in an anhydrous solvent to facilitate precipitation of the salt.[3][13]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Amino-2-chloro-3-methylbenzonitrile | 166.61 | 5.0 g | 0.0300 |
| Diethyl Ether (anhydrous) | 74.12 | 100 mL | - |
| 2 M HCl in Diethyl Ether | - | As needed | - |
Procedure:
-
Dissolution: Dissolve the purified 4-amino-2-chloro-3-methylbenzonitrile (5.0 g, 0.0300 mol) in anhydrous diethyl ether (100 mL) in a 250 mL Erlenmeyer flask.
-
Precipitation: While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise. The hydrochloride salt will precipitate as a white solid.
-
Isolation: Continue adding the HCl solution until no further precipitation is observed. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted free amine. Dry the product under vacuum to obtain this compound.
Characterization and Data Interpretation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Results:
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₈Cl₂N₂ |
| Molecular Weight | 203.07 g/mol [14] |
| Melting Point | Decomposition expected at elevated temperatures |
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons (which may be broadened and exchangeable with D₂O), and the methyl protons. The aromatic region should display a pattern consistent with a trisubstituted benzene ring.[15][16][17]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should show signals for all eight carbon atoms in the molecule. The nitrile carbon will appear in the characteristic region (around 115-125 ppm), and the aromatic carbons will have distinct chemical shifts influenced by the different substituents.[15][17][18]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (typically two bands in the region of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-H and C=C stretching of the aromatic ring.[19][20][21][22][23]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or M+H⁺ peak) corresponding to the molecular weight of the free base (166.61 g/mol ). The isotopic pattern for the chlorine atom should be observable.
Caption: Experimental workflow for the synthesis and analysis of the target compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably produce this valuable chemical intermediate for use in further synthetic endeavors. The rationale provided for each step aims to empower the user with a deeper understanding of the chemical transformations involved, facilitating troubleshooting and adaptation of the protocol as needed.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. savemyexams.com [savemyexams.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C8H8Cl2N2 | CID 53407868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 17. mdpi.com [mdpi.com]
- 18. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 19. benchchem.com [benchchem.com]
- 20. IR spectroscopy of the 4-aminobenzonitrile-Ar cluster in the S0, S1 neutral and D0 cationic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. 4-Aminobenzonitrile(873-74-5) IR Spectrum [m.chemicalbook.com]
- 23. 2-Aminobenzonitrile(1885-29-6) IR Spectrum [chemicalbook.com]
Application Notes and Protocols: The Strategic Utility of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride in Complex Molecule Synthesis
Introduction: A Profile of a High-Value Synthetic Intermediate
4-Amino-2-chloro-3-methylbenzonitrile hydrochloride is a polysubstituted aromatic compound whose strategic arrangement of functional groups—an amine, a nitrile, and specific halogen and alkyl substitutions—renders it a highly valuable intermediate in modern organic synthesis.[1] Its true potential is realized in the field of medicinal chemistry, where such "privileged scaffolds" serve as foundational building blocks for complex, biologically active molecules. The ortho-positioning of the amino and nitrile groups is a classic precursor for the construction of fused heterocyclic systems, which form the core of numerous therapeutic agents, particularly in oncology.
The presence of a chloro group and a methyl group on the benzene ring is not merely decorative. These substituents provide chemists with critical tools to modulate the steric and electronic properties of the final molecule. This allows for the fine-tuning of a drug candidate's target-binding affinity, selectivity, pharmacokinetic profile (ADME), and overall efficacy. This guide provides an in-depth exploration of the compound's properties, safety protocols, and its application in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][3]
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the bedrock of safe and successful laboratory work.
Compound Specifications
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 864361-78-4 | |
| Molecular Formula | C₈H₇ClN₂ · HCl (or C₈H₈Cl₂N₂) | [1] |
| Molecular Weight | 203.07 g/mol | |
| Appearance | Solid | [4] |
| Topological Polar Surface Area | 49.8 Ų |
Safety and Handling Protocols
This compound and related aminobenzonitriles are classified as hazardous substances and must be handled with appropriate care.[5][6][7][8]
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7] Avoid breathing dust, fumes, or vapors.[6][7] Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles or a face shield.[5][6][7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Store locked up.[6]
-
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6][7]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][6][7]
-
If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[5][7]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6]
Core Synthetic Application: A Gateway to Kinase Inhibitors
The primary utility of 4-amino-2-chloro-3-methylbenzonitrile lies in its ability to serve as a precursor to heterocyclic scaffolds that are central to the structure of many kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their aberrant activity is a hallmark of many cancers.[9] Molecules built from this starting material can be designed to fit into the ATP-binding pocket of a target kinase, disrupting its function and halting cancer cell proliferation.
Below is a diagram illustrating the key reactive centers of the molecule that are exploited in synthesis.
Caption: Key reactive sites for synthetic elaboration.
Representative Protocol 1: Synthesis of a Fused Pyrido[2,3-d]pyrimidine Core
The reaction between an ortho-amino-nitrile and a β-dicarbonyl compound (or its equivalent) is a classic and powerful method for constructing fused pyrimidine rings, known as the Friedländer annulation. This protocol outlines a representative synthesis of a 7-chloro-8-methyl-2,4-dihydroxy-pyrido[2,3-d]pyrimidine, a key intermediate for further functionalization into a potent kinase inhibitor.
Workflow Overview
Caption: General workflow for synthesizing a kinase inhibitor core.
Detailed Step-by-Step Methodology
-
Materials & Equipment:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or Sodium metal
-
Anhydrous Ethanol (EtOH)
-
Diphenyl ether
-
Hydrochloric acid (1M HCl)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
Step 2a: Preparation of the Free Amine. To a solution of this compound (1.0 eq) in ethanol, add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is ~8-9. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine as a solid. Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic free amine required for the subsequent condensation step.
-
Step 2b: Condensation. In a round-bottom flask under an inert atmosphere, dissolve the free amine (1.0 eq) and diethyl malonate (1.2 eq) in anhydrous ethanol. Add a solution of sodium ethoxide (1.5 eq) in ethanol dropwise at room temperature. Causality: Sodium ethoxide acts as a strong base to deprotonate the diethyl malonate, forming a nucleophilic enolate which then attacks the nitrile carbon. It also catalyzes the initial condensation with the amino group.
-
Step 2c: Cyclization. Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, carefully remove the ethanol under reduced pressure. To the resulting residue, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 240-250 °C for 1-2 hours. Causality: The high temperature provides the necessary activation energy for the intramolecular cyclization (ring-closing) of the intermediate to form the thermodynamically stable fused aromatic pyrimidine ring system.
-
Step 2d: Work-up and Isolation. Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with hexanes to facilitate further precipitation. Collect the solid product by vacuum filtration. Wash the solid with hexanes and then a small amount of cold ethanol to remove residual solvent and impurities.
-
Step 2e: Purification. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyrido[2,3-d]pyrimidine core.
-
Representative Protocol 2: Synthesis of a Fused Benzimidazole Derivative
The reaction of an ortho-phenylenediamine with an aldehyde followed by oxidation is a standard method for creating benzimidazoles. While our starting material is an ortho-amino-nitrile, it can be readily reduced to the corresponding diamine, which can then undergo this classic transformation.
Detailed Step-by-Step Methodology
-
Materials & Equipment:
-
Product from Protocol 1 or similar ortho-amino-nitrile
-
Lithium aluminum hydride (LiAlH₄) or Borane-THF complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
p-Toluenesulfonic acid (p-TsOH) or Acetic Acid
-
Toluene or DMF
-
Dean-Stark apparatus (for toluene)
-
-
Procedure:
-
Step 3a: Reduction of the Nitrile. (CAUTION: LiAlH₄ is extremely reactive with water). To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-amino-2-chloro-3-methylbenzonitrile (1.0 eq) in anhydrous THF dropwise.[10] After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude diamine. Causality: A powerful reducing agent like LiAlH₄ or Borane is required to reduce the stable nitrile functional group to a primary amine, creating the necessary ortho-diamine moiety.
-
Step 3b: Condensation and Cyclization. In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the crude diamine (1.0 eq) and the desired aromatic aldehyde (1.05 eq) in toluene. Add a catalytic amount of p-TsOH.[11] Heat the mixture to reflux, azeotropically removing water using the Dean-Stark trap. Monitor by TLC until the starting diamine is consumed. Causality: The acid catalyst protonates the aldehyde carbonyl, activating it for nucleophilic attack by one of the amino groups. The subsequent dehydration and cyclization are driven to completion by the removal of water.
-
Step 3c: Work-up and Isolation. Cool the reaction mixture and remove the toluene under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzimidazole.
-
Step 3d: Purification. Purify the crude product by column chromatography on silica gel to afford the desired substituted benzimidazole.
-
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed synthetic intermediate that provides a direct and efficient route to complex heterocyclic systems. Its pre-installed functional handles and substitution pattern make it an ideal starting point for constructing libraries of molecules for drug discovery, particularly in the highly competitive and impactful field of kinase inhibitors. The protocols outlined here, based on established and robust organic transformations, serve as a guide for researchers and scientists to unlock the full potential of this versatile building block.
References
- 1. This compound | C8H8Cl2N2 | CID 53407868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE | SynPep [synpep.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Applications of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride in medicinal chemistry.
As a Senior Application Scientist, this guide provides an in-depth exploration of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride and its applications in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Strategic Importance of Substituted Benzonitriles in Drug Discovery
In the landscape of modern medicinal chemistry, the benzonitrile moiety is a privileged scaffold. Its rigid structure, coupled with the electronic properties of the nitrile group, allows it to serve as a versatile anchor for building complex molecular architectures. The strategic placement of substituents on the phenyl ring is a cornerstone of rational drug design, enabling the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This compound is a prime example of such a strategically substituted building block, offering multiple reactive sites for synthetic elaboration.
The presence of an amino group provides a nucleophilic handle for a variety of coupling reactions, while the electron-withdrawing nature of the nitrile and chloro substituents activates the aromatic ring for certain transformations. The methyl group provides a subtle steric and electronic perturbation that can be crucial for achieving selective binding to a biological target. This combination of functional groups makes 4-Amino-2-chloro-3-methylbenzonitrile a valuable starting material for the synthesis of targeted therapies, particularly in the realm of oncology.
Application Focus: Synthesis of Kinase Inhibitors
A significant application of aminobenzonitrile derivatives is in the synthesis of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecules that can selectively inhibit specific kinases is a major focus of pharmaceutical research. The 4-amino-2-chloro-3-methylbenzonitrile scaffold is particularly well-suited for the construction of ATP-competitive kinase inhibitors, which bind to the ATP-binding pocket of the enzyme.
Rationale for Use in Kinase Inhibitor Synthesis
The design of kinase inhibitors often involves the creation of a heterocyclic core that can form key hydrogen bond interactions with the hinge region of the kinase domain. The amino group of 4-Amino-2-chloro-3-methylbenzonitrile is frequently utilized as a key nucleophile to construct these heterocyclic systems. The nitrile group can also participate in cyclization reactions or be retained as a functional group that can interact with the target protein.
The chloro and methyl substituents on the benzonitrile ring play a crucial role in conferring selectivity and potency. The "magic chloro" effect, as it is sometimes referred to in medicinal chemistry, highlights the profound impact that a chlorine atom can have on a molecule's biological activity.[3] It can modulate the pKa of nearby functional groups, influence conformation, and engage in favorable interactions with the protein target. The methyl group can provide beneficial steric bulk, helping to orient the molecule within the binding pocket and enhance target engagement.
Experimental Protocols
The following protocols are illustrative examples of how this compound can be utilized in the synthesis of kinase inhibitor precursors. These protocols are based on established synthetic methodologies for analogous compounds.[4][5]
Protocol 1: Synthesis of a Pyrimidine-based Kinase Inhibitor Scaffold
This protocol outlines the synthesis of a substituted pyrimidine, a common core structure in many kinase inhibitors.
Materials:
-
This compound
-
Dimethylformamide-dimethylacetal (DMF-DMA)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
TLC plates (silica gel 60 F254)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Neutralization of the Hydrochloride Salt: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add a mild base like triethylamine (1.1 eq) dropwise at 0 °C. Stir for 30 minutes and monitor the reaction by TLC. The free amine is then typically used in the next step after an aqueous workup and drying of the organic layer.
-
Formation of the Formamidine Intermediate: To the solution of the free amine, add DMF-DMA (1.2 eq). Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC. Upon completion, remove the solvent under reduced pressure to obtain the crude formamidine intermediate.
-
Cyclization to the Pyrimidine Core: Dissolve the crude formamidine intermediate in ethanol. Add guanidine hydrochloride (1.5 eq) and sodium ethoxide (2.0 eq) to the solution. Heat the reaction mixture to reflux and stir for 6-8 hours.
-
Workup and Purification: After cooling to room temperature, quench the reaction by the slow addition of water. The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by flash chromatography on silica gel.
Causality Behind Experimental Choices:
-
The initial neutralization step is crucial as the free amino group is the reactive nucleophile.
-
DMF-DMA is a common reagent for the formation of formamidines from primary amines, which are versatile intermediates for the synthesis of various heterocycles.
-
The use of a base like sodium ethoxide in the cyclization step is necessary to deprotonate the guanidine and facilitate its nucleophilic attack on the formamidine.
Protocol 2: Synthesis of a Quinoline-based Precursor
This protocol describes the synthesis of a 4-aminoquinoline derivative, another important scaffold in medicinal chemistry.[4]
Materials:
-
This compound
-
A suitable 4-chloro-3-quinolinecarbonitrile derivative (e.g., 4-chloro-6,7-dimethoxy-3-quinolinecarbonitrile)
-
Pyridine hydrochloride
-
2-Ethoxyethanol
-
Saturated sodium bicarbonate solution
Procedure:
-
Neutralization: As in Protocol 1, neutralize the hydrochloride salt to obtain the free amine.
-
Nucleophilic Aromatic Substitution (SNA_r_): In a round-bottom flask, combine the free 4-Amino-2-chloro-3-methylbenzonitrile (1.2 eq), the 4-chloro-3-quinolinecarbonitrile derivative (1.0 eq), and a catalytic amount of pyridine hydrochloride.
-
Reaction Conditions: Add 2-ethoxyethanol as the solvent and heat the reaction mixture to reflux (approximately 135 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes. Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol. Dry the product under vacuum.
Trustworthiness and Self-Validating Systems:
-
The progress of each reaction step should be meticulously monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the consumption of starting materials and the formation of the desired product.
-
The identity and purity of the synthesized compounds must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₈H₈Cl₂N₂ | 203.07 | Solid |
Visualization of Synthetic and Signaling Pathways
Synthetic Pathway Diagram
Caption: Synthesis of a pyrimidine scaffold.
Signaling Pathway Diagram: EGFR Pathway
Many kinase inhibitors derived from similar scaffolds target the Epidermal Growth factor Receptor (EGFR) pathway.[5][6]
Caption: Simplified EGFR signaling pathway.
Conclusion
This compound is a highly functionalized and valuable building block for the synthesis of complex organic molecules in medicinal chemistry. Its strategic substitution pattern makes it particularly suitable for the development of kinase inhibitors. The protocols and concepts outlined in this guide are intended to provide a framework for researchers to leverage the synthetic potential of this compound in their drug discovery efforts. As with any chemical synthesis, proper safety precautions and analytical validation are paramount to ensure reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride
Abstract
This comprehensive guide details validated analytical methodologies for the precise quantification of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of accurate quantification for ensuring drug substance quality, safety, and efficacy, this document provides in-depth protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices. This guide serves as a practical resource for researchers and quality control analysts in the pharmaceutical industry.[3]
Introduction: The Importance of Quantifying this compound
This compound (C₈H₈Cl₂N₂) is a substituted benzonitrile derivative increasingly utilized as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4][5] Its molecular structure, featuring amino, chloro, methyl, and nitrile functional groups, contributes to its reactivity and potential incorporation into final drug products. Therefore, rigorous analytical control is imperative to monitor its purity, quantify its presence in reaction mixtures, and detect any related impurities.[3][6]
The selection of an appropriate analytical method is contingent upon several factors, including the analyte's physicochemical properties, the sample matrix, required sensitivity, and the analytical objective.[1] This application note focuses on two robust and widely accessible techniques: High-Performance Liquid Chromatography (HPLC) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for higher sensitivity and specificity, particularly in complex matrices.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂N₂ | PubChem[4] |
| Molecular Weight | 203.07 g/mol | Chemicalize[5] |
| Appearance | Solid | SynPep[7] |
| Key Functional Groups | Amino (-NH₂), Nitrile (-C≡N), Chloro (-Cl), Methyl (-CH₃) | PubChem[4] |
The presence of the primary amine and the nitrile group makes this compound amenable to various analytical techniques. The aromatic ring provides a chromophore for UV detection in HPLC, while the overall structure's volatility, after appropriate derivatization, allows for GC analysis.
High-Performance Liquid Chromatography (HPLC-UV) Method
Reverse-phase HPLC (RP-HPLC) is a reliable and widely used technique for the quantification of pharmaceutical compounds and their impurities.[8] This method is particularly suitable for routine quality control due to its robustness and precision.
Rationale for Method Selection
-
Specificity: The chromatographic separation inherent to HPLC allows for the resolution of the analyte from potential impurities and degradation products.[6]
-
Sensitivity: UV detection provides adequate sensitivity for the quantification of this compound at levels relevant to pharmaceutical manufacturing.
-
Versatility: The mobile phase composition and gradient can be optimized to achieve the desired separation efficiency.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Purified water (18.2 MΩ·cm)
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M KH₂PO₄ buffer (pH adjusted to 3.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation
Analytical method validation is crucial to ensure that the method is suitable for its intended purpose.[2][3] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.[6] This is demonstrated by the resolution of the analyte peak from other peaks in the chromatogram.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte. A linearity curve is constructed by plotting the peak area against the concentration of the working standard solutions. An R² value of >0.999 is typically desired.
-
Accuracy: Determined by recovery studies, where a known amount of the analyte is spiked into a placebo matrix. Recoveries between 98-102% are generally acceptable.
-
Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should typically be less than 2%.[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
HPLC Workflow Diagram
Caption: Workflow for the HPLC-UV quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10] For non-volatile compounds like this compound, derivatization is necessary to increase volatility and thermal stability.[11]
Rationale for Method Selection
-
High Sensitivity and Specificity: Mass spectrometry provides high sensitivity and structural information, which is beneficial for impurity profiling and trace-level analysis.
-
Orthogonal Technique: GC-MS serves as an excellent confirmatory technique to HPLC.
-
Derivatization: The amino group can be readily derivatized to make the molecule suitable for GC analysis.[12][13]
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents and Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl Acetate (GC grade)
-
This compound reference standard
Derivatization Procedure:
-
Accurately weigh the standard or sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature. The derivatized sample is now ready for injection.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (1.0 mL/min, constant flow) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
Data Analysis and Quantification
Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. The choice of ions for SIM should be based on the mass spectrum of the derivatized analyte, selecting characteristic and abundant fragment ions. An internal standard is recommended for improved accuracy and precision.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS quantification of this compound.
Spectroscopic Characterization
Spectroscopic techniques are invaluable for structural elucidation and confirmation of the analyte's identity.[14][15]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule.[14] Key expected absorptions include:
-
N-H stretching (amino group) around 3300-3500 cm⁻¹
-
C≡N stretching (nitrile group) around 2230 cm⁻¹[14]
-
Aromatic C-H and C=C stretching in the fingerprint region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure and the chemical environment of each atom.[14]
Conclusion
This application note provides detailed and validated protocols for the quantification of this compound using HPLC-UV and GC-MS. The choice between these methods will depend on the specific requirements of the analysis, such as the need for routine quality control versus high-sensitivity impurity profiling. Adherence to these protocols and proper method validation will ensure the generation of accurate and reliable data, which is paramount in the pharmaceutical industry for maintaining product quality and patient safety.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. particle.dk [particle.dk]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. This compound | C8H8Cl2N2 | CID 53407868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. 4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE | SynPep [synpep.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Spectroscopic Methods - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Application Notes & Protocols: Investigating 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride in the Context of SARM Research
Introduction: The quest for novel Selective Androgen Receptor Modulators (SARMs) is a significant focus in drug discovery, aiming to develop therapies that offer the anabolic benefits of androgens on muscle and bone, while minimizing androgenic side effects on tissues like the prostate.[1][2][3] SARMs are a class of compounds that bind to the androgen receptor (AR) and display tissue-selective activation of androgenic signaling.[4] This document provides a detailed guide for researchers on the hypothetical experimental procedures to evaluate a novel compound, 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride, as a potential SARM. While there is no direct published research linking this specific molecule to SARM activity, its chemical structure suggests it could be a candidate for investigation or a key intermediate in the synthesis of more complex SARM molecules.
These protocols are designed to provide a comprehensive framework for the initial characterization of this compound, from fundamental binding assays to more complex functional and in vivo studies.
Section 1: Foundational Understanding & Rationale
The Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor. Upon binding to an androgen, the receptor undergoes a conformational change, translocates to the nucleus, and binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes.[2] The tissue-selective action of SARMs is thought to arise from their unique interactions with the AR, leading to the recruitment of different co-regulatory proteins in various tissues.[4][5]
Diagram 1: Simplified Androgen Receptor Signaling Pathway
Caption: Overview of SARM interaction with the Androgen Receptor.
Hypothesis: this compound as a SARM Candidate
Given its aromatic structure with amine and nitrile functionalities, it is plausible that this compound could interact with the ligand-binding pocket of the androgen receptor. The specific substitutions on the benzene ring may influence its binding affinity and the subsequent conformational changes in the receptor, potentially leading to tissue-selective gene expression.
Section 2: In Vitro Characterization Protocols
These initial experiments are crucial to determine if the compound interacts with the androgen receptor and to what effect.
Protocol: Androgen Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human androgen receptor.
Materials:
-
Human androgen receptor (recombinant)
-
Radiolabeled androgen (e.g., [³H]-Mibolerone)
-
This compound
-
Dihydrotestosterone (DHT) as a positive control
-
Binding buffer (e.g., TEGD buffer with protease inhibitors)
-
Scintillation vials and cocktail
Procedure:
-
Prepare a series of dilutions of this compound and DHT.
-
In a multi-well plate, combine the recombinant human androgen receptor, a fixed concentration of [³H]-Mibolerone, and the test compounds at varying concentrations.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate bound from free radioligand using a filter-binding apparatus.
-
Wash the filters to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value using competitive binding analysis software.
Data Presentation:
| Compound | Binding Affinity (Ki, nM) |
| Dihydrotestosterone (DHT) | Expected: <1 |
| This compound | Experimental Data |
Protocol: AR-Mediated Transcriptional Activation Assay
Objective: To assess the functional activity of this compound as an agonist or antagonist of the androgen receptor.
Materials:
-
A suitable cell line (e.g., PC-3 or LNCaP prostate cancer cells, which endogenously express AR)
-
An androgen-responsive reporter gene construct (e.g., MMTV-luciferase)
-
Transfection reagent
-
This compound
-
Dihydrotestosterone (DHT) as a positive control
-
Bicalutamide as an antagonist control
-
Cell culture medium and supplements
-
Luciferase assay reagent
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Transfect the cells with the MMTV-luciferase reporter construct.
-
After 24 hours, replace the medium with a medium containing various concentrations of this compound, DHT, or bicalutamide. For antagonist testing, co-treat with a fixed concentration of DHT and varying concentrations of the test compound.
-
Incubate for another 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to the total protein concentration in each well.
-
Plot the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Data Presentation:
| Compound | Agonist Activity (EC50, nM) | Antagonist Activity (IC50, nM) |
| Dihydrotestosterone (DHT) | Expected: Potent agonist | - |
| Bicalutamide | - | Expected: Potent antagonist |
| This compound | Experimental Data | Experimental Data |
Diagram 2: In Vitro Experimental Workflow
Caption: Workflow for the initial in vitro screening of a potential SARM.
Section 3: In Vivo Characterization Protocols
If the in vitro data suggests that this compound is a potent and selective AR agonist, the next step is to evaluate its effects in an animal model.
Protocol: Hershberger Assay in Orchidectomized Rats
Objective: To assess the anabolic and androgenic activity of this compound in a validated animal model.[4]
Materials:
-
Orchidectomized (castrated) male rats
-
This compound
-
Testosterone propionate (TP) as a positive control
-
Vehicle control (e.g., corn oil with ethanol)
-
Surgical equipment for orchidectomy
-
Analytical balance
Procedure:
-
Perform orchidectomy on adult male rats and allow them to recover for 7-14 days.
-
Randomly assign the rats to different treatment groups (vehicle, TP, and various doses of this compound).
-
Administer the compounds daily via oral gavage or subcutaneous injection for 7-10 days.
-
At the end of the treatment period, euthanize the animals and carefully dissect the following tissues:
-
Anabolic: Levator ani muscle
-
Androgenic: Ventral prostate and seminal vesicles
-
-
Record the wet weight of each tissue.
-
Calculate the relative tissue weights (tissue weight / body weight).
Data Presentation:
| Treatment Group | Levator Ani Weight (mg/100g body weight) | Ventral Prostate Weight (mg/100g body weight) | Seminal Vesicle Weight (mg/100g body weight) |
| Vehicle Control | Baseline | Baseline | Baseline |
| Testosterone Propionate (TP) | Significant Increase | Significant Increase | Significant Increase |
| 4-Amino-2-chloro-3-methylbenzonitrile HCl (Low Dose) | Experimental Data | Experimental Data | Experimental Data |
| 4-Amino-2-chloro-3-methylbenzonitrile HCl (High Dose) | Experimental Data | Experimental Data | Experimental Data |
Section 4: Analytical Method Development
Accurate quantification of the test compound in biological matrices is essential for pharmacokinetic and metabolism studies.
Protocol: LC-MS/MS Method for Quantification in Plasma and Urine
Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in rodent plasma and urine.[6][7][8]
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
Procedure:
-
Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile or methanol, followed by centrifugation.
-
Urine: Dilution with water, potentially followed by solid-phase extraction (SPE) for cleanup and concentration.[9]
-
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Optimize the mass spectrometer parameters (e.g., ion source temperature, gas flows).
-
Determine the precursor and product ions for this compound for selected reaction monitoring (SRM).
-
-
Method Validation:
-
Assess linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to relevant guidelines.
-
Section 5: Concluding Remarks
The protocols outlined in this document provide a comprehensive framework for the initial investigation of this compound as a potential SARM. A thorough and systematic approach, starting with in vitro characterization and progressing to in vivo studies, is essential to determine the therapeutic potential and safety profile of this novel compound. The data generated from these experiments will be critical in guiding further drug development efforts.
References
- 1. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of the tissue-specific action of the selective androgen receptor modulator S-101479 [pubmed.ncbi.nlm.nih.gov]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Advances in SARMs anti-doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride Stock Solutions for Assays
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the preparation of stock solutions of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride. As a compound of interest in various research and drug development assays, the accuracy and reproducibility of experimental results are critically dependent on the correct preparation and handling of its stock solutions. This guide offers a detailed protocol, explains the scientific rationale behind key steps, and provides recommendations for storage and quality control, ensuring the integrity of the compound for downstream applications.
Introduction: The Critical Role of Stock Solutions
This compound is a substituted benzonitrile derivative that is utilized in a variety of scientific assays. The hydrochloride salt form often enhances the solubility and stability of the parent amine compound.[1] The preparation of a concentrated, well-characterized stock solution is a fundamental first step in any experiment.[2] It allows for accurate and repeatable dilutions to working concentrations, minimizes the potential for weighing errors associated with small quantities of powdered compound, and can improve the stability of the compound over time compared to dilute, ready-to-use solutions.[2]
This application note is designed to provide both a step-by-step protocol and the underlying scientific principles for preparing stock solutions of this compound, with a primary focus on the use of Dimethyl Sulfoxide (DMSO) as a solvent, a common practice for in vitro and cell-based assays.
Compound Specifications
Before preparing a stock solution, it is imperative to have accurate information about the compound.
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 864361-78-4 | ChemicalBook[3] |
| Molecular Formula | C₈H₈Cl₂N₂ | SynPep[4] |
| Molecular Weight | 203.07 g/mol | chem-wiki[2] |
| Physical Form | Solid | SynPep[4] |
Note: Always refer to the certificate of analysis (CoA) provided by the supplier for lot-specific information.
Safety Precautions and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[5]
-
Engineering Controls: Handle the powdered form of the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[5]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[5]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[5]
-
Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.[5]
Solubility and Solvent Selection
The choice of solvent is critical for preparing a stable and usable stock solution. Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent capable of dissolving a wide range of organic compounds, making it a common choice for preparing high-concentration stock solutions for biological assays.[7][8][9]
Note on Solubility: Specific solubility data for this compound in common laboratory solvents is not widely published. Therefore, it is highly recommended that the user empirically determines the solubility of the compound in the chosen solvent to ensure the desired concentration can be achieved without precipitation.
General Considerations for Hydrochloride Salts: Amine hydrochloride salts are generally more soluble in polar solvents. While many are soluble in water, organic hydrochloride salts can sometimes exhibit better solubility in organic solvents like DMSO and ethanol.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many assays.
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Step-by-Step Procedure
-
Calculate the Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 203.07 g/mol x 1000 mg/g = 2.03 mg
-
-
-
Weigh the Compound:
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh out approximately 2.03 mg of this compound into the tube. Record the exact mass.
-
-
Calculate the Required Solvent Volume:
-
Based on the actual mass weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Molarity (mol/L)
-
For example, if you weighed 2.10 mg: Volume (mL) = [2.10 mg / 203.07 g/mol ] / 0.010 mol/L = 1.034 mL
-
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Cap the tube tightly and vortex thoroughly for at least 30 seconds.
-
Visually inspect the solution to ensure complete dissolution. If particulates remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also aid dissolution, but should be used with caution as heat may degrade the compound.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term storage. A desiccator can be used for short-term storage at 4°C, but is not recommended for extended periods.
-
Workflow Diagram
Caption: Workflow for preparing a stock solution.
Quality Control and Best Practices
-
Purity of Reagents: Use high-purity, anhydrous DMSO to prevent compound degradation and the introduction of water, which can affect solubility.
-
Vehicle Controls: In all subsequent assays, it is crucial to include a vehicle control group that is treated with the same final concentration of DMSO as the experimental groups. This accounts for any effects of the solvent on the biological system.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by creating single-use aliquots.
-
Stability Testing: If the stock solution is to be stored for an extended period, it is advisable to perform periodic quality control checks (e.g., by HPLC) to assess the stability and integrity of the compound.
Preparation of Working Solutions
When preparing working solutions for assays, it is important to consider that compounds dissolved in 100% DMSO may precipitate when diluted into aqueous media.
-
Serial Dilutions: If a range of concentrations is needed for a dose-response experiment, perform serial dilutions in 100% DMSO first.
-
Final Dilution: Add the final DMSO stock (or serially diluted stock) to the aqueous assay buffer or cell culture medium with gentle mixing. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity or artifacts.
References
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | Canada | Manufacturer | R&D Scientific Inc. [m.chemicalbook.com]
- 4. 4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE | SynPep [synpep.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. gchemglobal.com [gchemglobal.com]
Strategic Synthesis of Imidazolin-2-one Scaffolds from 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride for Kinase Inhibitor Development
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride as a strategic starting material in the synthesis of substituted imidazolin-2-ones. These heterocyclic scaffolds are pivotal core structures in a range of modern therapeutics, most notably in the development of potent and selective kinase inhibitors. We will explore the underlying chemical principles, provide step-by-step synthetic protocols, and discuss the significance of this pathway in the context of drug discovery, particularly for Interleukin-2 inducible T-cell kinase (ITK) inhibitors.
Introduction: The Significance of the Imidazolin-2-one Scaffold
The imidazolin-2-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid structure, combined with multiple points for substitution, allows for the precise spatial orientation of functional groups, making it an ideal platform for designing molecules that can interact with specific biological targets. This has led to their application as anticancer, antiviral, and anti-inflammatory agents.[2][3]
A particularly important application is in the field of kinase inhibition. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[4] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized treatment paradigms. The imidazolin-2-one scaffold has been successfully employed to create highly selective inhibitors of kinases such as Interleukin-2 inducible T-cell kinase (ITK), a key component of T-cell receptor signaling.[5][6] Inhibition of ITK is a promising therapeutic strategy for T-cell mediated diseases.[7]
The starting material, this compound, is a highly functionalized building block. Its specific substitution pattern—containing chloro, methyl, and cyano groups—is not accidental. These features are often designed to occupy specific pockets within a kinase's active site, contributing to both the potency and selectivity of the final drug molecule.[8] This guide details a robust synthetic route to convert this key starting material into a versatile imidazolin-2-one intermediate, ready for further elaboration in a drug development program.
Proposed Synthetic Pathway & Mechanism
The conversion of 4-Amino-2-chloro-3-methylbenzonitrile to the target imidazolin-2-one core is efficiently achieved via a two-step sequence: (1) N-alkylation of the primary aniline with a suitable two-carbon unit, followed by (2) an intramolecular cyclization mediated by a carbonylating agent.
Step 1: N-Alkylation with Chloroacetonitrile The primary amino group of the starting material is first reacted with chloroacetonitrile. This reaction introduces a cyanomethyl (-CH2CN) group onto the nitrogen atom. This step is critical as it installs the necessary atoms to form the five-membered heterocyclic ring. The reaction proceeds via a standard nucleophilic substitution mechanism.
Step 2: CDI-Mediated Intramolecular Cyclization The intermediate, now possessing two nitrogen atoms and a nitrile group, undergoes cyclization. N,N'-Carbonyldiimidazole (CDI) is an excellent reagent for this transformation.[9] It serves as a safe and effective phosgene equivalent.[10] The CDI first activates one of the nitrogen atoms, which is followed by an intramolecular nucleophilic attack from the other nitrogen, leading to the formation of the imidazolin-2-one ring.[4][11]
The diagram below illustrates the proposed reaction mechanism.
Caption: Figure 1: Proposed Reaction Mechanism.
Materials, Reagents, and Equipment
Reagent Properties
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Formula | Notes |
| 4-Amino-2-chloro-3-methylbenzonitrile HCl | 864361-78-4 | 203.07 | C₈H₈Cl₂N₂ | Starting Material.[12] |
| Chloroacetonitrile | 107-14-2 | 75.50 | C₂H₂ClN | Toxic and lachrymatory. Handle in a fume hood.[2] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | K₂CO₃ | Anhydrous grade recommended. |
| N,N'-Carbonyldiimidazole (CDI) | 530-62-1 | 162.15 | C₇H₆N₄O | Moisture sensitive.[10] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | C₃H₇NO | Anhydrous solvent for Step 1. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | C₄H₈O | Anhydrous solvent for Step 2. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | C₄H₈O₂ | Extraction solvent. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | NaCl | For aqueous workup. |
Equipment
-
Round-bottom flasks (three-neck preferred)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon)
-
Dropping funnel
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocols
Overall Experimental Workflow
The following diagram outlines the general laboratory workflow for the two-step synthesis.
Caption: Figure 2: Laboratory Workflow.
Protocol 1: Synthesis of N-(4-cyano-3-chloro-2-methylphenyl)aminoacetonitrile
-
Preparation : To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (10.15 g, 50 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol, 3 eq.).
-
Causality: The starting material is the hydrochloride salt; a base is required to generate the free amine. K₂CO₃ is a suitable inorganic base for this purpose and to scavenge the HCl produced during the reaction.
-
-
Solvent Addition : Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the suspension for 15 minutes at room temperature.
-
Reagent Addition : In a separate container, dissolve chloroacetonitrile (4.15 g, 55 mmol, 1.1 eq.) in 20 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 20 minutes.
-
Safety Note: Chloroacetonitrile is toxic and a lachrymator. This step must be performed in a well-ventilated chemical fume hood.
-
-
Reaction : Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Rationale: Heating accelerates the rate of this Sₙ2 reaction. TLC allows for visual confirmation of the consumption of the starting material.
-
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers.
-
Washing : Wash the combined organic layers with water (2 x 100 mL) and then with saturated brine (1 x 100 mL).
-
Purpose: Washing removes residual DMF and inorganic salts.
-
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure intermediate product.
Protocol 2: Synthesis of the Imidazolin-2-one Scaffold
-
Preparation : To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add the intermediate from Protocol 1 (e.g., 8.2 g, 40 mmol) and 120 mL of anhydrous tetrahydrofuran (THF). Stir until the solid is fully dissolved.
-
Reagent Addition : Add N,N'-Carbonyldiimidazole (CDI) (7.13 g, 44 mmol, 1.1 eq.) to the solution in small portions over 30 minutes at room temperature.
-
Rationale: Portion-wise addition helps to control any potential exotherm and ensures smooth reaction initiation. CDI is moisture-sensitive and should be handled under an inert atmosphere.[10]
-
-
Reaction : After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C) and maintain for 8-12 hours. Monitor the reaction by TLC until the intermediate is consumed.
-
Workup : Cool the reaction to room temperature. Slowly add 50 mL of water to quench any unreacted CDI.
-
Concentration & Extraction : Remove the bulk of the THF using a rotary evaporator. Add 150 mL of ethyl acetate and 100 mL of water to the residue. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with an additional 50 mL of ethyl acetate.
-
Washing : Combine the organic layers and wash with 1 M HCl (2 x 50 mL) to remove imidazole byproduct, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Drying and Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the final imidazolin-2-one scaffold.
Characterization of Final Product
The final product should be characterized using standard analytical techniques to confirm its structure and purity.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to aromatic protons, methyl group protons, and protons on the imidazolin-2-one ring (e.g., CH₂ and NH protons). |
| ¹³C NMR | Peaks for aromatic carbons, nitrile carbon (~115-120 ppm), methyl carbon, and the characteristic carbonyl carbon of the imidazolin-2-one ring (~155-165 ppm). |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the target compound. |
| FT-IR | Characteristic stretches for N-H bonds (~3200-3400 cm⁻¹), the nitrile C≡N bond (~2220-2240 cm⁻¹), and the C=O of the cyclic urea (~1680-1720 cm⁻¹). |
| Yield | Expected yields for multi-step syntheses of this nature typically range from 40-60% over the two steps. |
| Appearance | Typically an off-white to pale yellow solid. |
Application in Kinase Inhibitor Signaling
The synthesized imidazolin-2-one is a key intermediate for drugs targeting the ITK signaling pathway. ITK is crucial for T-cell activation, proliferation, and differentiation.[8] Dysregulation of this pathway can lead to inflammatory and autoimmune diseases. The inhibitor binds to the ATP pocket of ITK, blocking downstream signaling events like the phosphorylation of PLCγ1.[4]
Caption: Figure 3: Simplified ITK Signaling Pathway.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; impure starting material; insufficient base. | Ensure starting material is fully converted to free base. Increase reaction time or temperature slightly. Use freshly opened, anhydrous DMF. |
| Multiple spots on TLC (Step 1) | Di-alkylation of the amine; side reactions. | Ensure slow, controlled addition of chloroacetonitrile. Do not use a large excess (>1.1 eq). |
| Low yield in Step 2 | Inactive/hydrolyzed CDI; incomplete reaction. | Use fresh, high-purity CDI and handle under strictly anhydrous conditions. Ensure reaction goes to completion by extending reflux time. |
| Difficult Purification | Imidazole byproduct from CDI is co-eluting with the product. | Perform an acidic wash (1 M HCl) during the workup of Step 2 to remove the basic imidazole. |
Conclusion
The synthetic route detailed herein provides a reliable and scalable method for producing a valuable imidazolin-2-one intermediate from this compound. This protocol emphasizes rational chemical choices and provides a clear workflow for researchers in medicinal chemistry and process development. The resulting scaffold serves as a critical foundation for the synthesis of next-generation selective kinase inhibitors, highlighting the importance of strategic synthetic design in modern drug discovery.
References
- 1. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. CN116969949A - A kind of synthesis method of intermediate impurities of ibrutinib - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 11. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]
- 12. eureka.patsnap.com [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis and Purification of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride
Welcome to the dedicated technical support guide for 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride. As a crucial intermediate in pharmaceutical research and development, achieving high yield and purity is paramount. This document is structured to provide direct, actionable solutions to common challenges encountered during its synthesis and purification. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research.
Section 1: Synthesis Overview & Core Protocol
The most reliable and common route to synthesizing 4-Amino-2-chloro-3-methylbenzonitrile is through the chemical reduction of its nitro precursor, 2-chloro-3-methyl-4-nitrobenzonitrile. The use of stannous chloride (SnCl₂) in a strong acidic medium (concentrated HCl) is a well-established method that not only efficiently reduces the nitro group but also conveniently yields the desired hydrochloride salt in a single pot.[1][2]
General Synthesis Workflow
The overall process can be visualized as a multi-stage workflow, from reaction setup to the isolation of the pure product.
Caption: Workflow for the synthesis of 4-Amino-2-chloro-3-methylbenzonitrile HCl.
Detailed Experimental Protocol: Stannous Chloride Reduction
This protocol is designed as a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.
-
Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, prepare a slurry of stannous chloride dihydrate (SnCl₂·2H₂O, 3.5 eq.) in concentrated hydrochloric acid (37%, ~5 mL per gram of starting material).
-
Controlled Addition: Cool the slurry to 15-20°C using an ice bath. Add the 2-chloro-3-methyl-4-nitrobenzonitrile (1.0 eq.) portion-wise over 30-45 minutes. The key here is to maintain the internal temperature below 30-35°C to prevent side reactions. This controlled addition is critical for selectivity and safety, as the reduction is exothermic.[1][2]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress should be monitored by TLC or HPLC until the starting material is fully consumed. The formation of a thick, yellow slurry of the tin complex is expected.
-
Work-up (Free Base Isolation):
-
Carefully pour the reaction mixture onto crushed ice. This step hydrolyzes the tin salts.
-
Adjust the pH to >9 with a 40% aqueous sodium hydroxide solution, ensuring the temperature is maintained below 25°C by adding more ice as needed. This precipitates tin hydroxides and liberates the free amine.
-
Extract the aqueous layer 3 times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Hydrochloride Salt Formation and Isolation:
-
Filter the dried organic solution.
-
To the clear filtrate, slowly add a solution of HCl in isopropanol or diethyl ether (2M) until precipitation ceases.
-
Stir the resulting slurry for 1 hour in an ice bath to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum at 40-50°C.
-
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification process.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yield is a common issue that can typically be traced back to one of three areas: reagent quality, reaction control, or work-up losses.
-
Cause 1: Inactive Reducing Agent: Stannous chloride (SnCl₂) can oxidize over time if not stored properly. Using partially oxidized SnCl₂ will result in an incomplete reduction.
-
Solution: Always use a fresh bottle of stannous chloride or one that has been stored under inert gas. Ensure the reagent appears as a white crystalline solid.
-
-
Cause 2: Poor Temperature Control: Allowing the temperature to rise uncontrollably (>40°C) during the addition of the nitro compound can lead to the formation of undesired byproducts, including tar-like substances, which complicates purification and reduces the yield of the desired product.
-
Cause 3: Inefficient Extraction: The free amine (4-Amino-2-chloro-3-methylbenzonitrile) may have some solubility in the aqueous layer, especially if the pH is not sufficiently basic.
-
Solution: Ensure the pH of the aqueous layer is robustly basic (pH 9-11) before extraction. Perform at least three extractions with an adequate volume of solvent to ensure complete removal of the product.
-
Q2: HPLC analysis of my crude product shows significant impurities. What are they likely to be and how can I minimize them?
A2: The impurity profile provides critical clues for optimizing the reaction. The most common impurities are unreacted starting material, hydroxylamine intermediates, or over-chlorinated species.
-
Impurity 1: Unreacted Nitro Precursor: This indicates an incomplete reaction.
-
Minimization: Increase the reaction time or slightly increase the equivalents of SnCl₂. Confirm the quality of your SnCl₂ as noted in Q1.
-
-
Impurity 2: N-(2-chloro-3-methyl-4-cyanophenyl)hydroxylamine: This intermediate can form if the reduction is not driven to completion.
-
Minimization: Ensure sufficient reaction time and temperature (after the initial exothermic phase) to allow for the complete conversion to the amine.
-
-
Impurity 3: Dichloro- species: Depending on the synthesis of the nitro precursor, isomeric impurities or over-chlorination may have occurred.
-
Minimization: This is an issue of starting material purity. It is crucial to start with a high-purity precursor. If this is not possible, these impurities will need to be removed via purification.
-
Q3: During purification, my product "oils out" instead of crystallizing. How can I resolve this?
A3: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, often due to high concentration or the presence of impurities that depress the melting point.[3]
-
Solution 1: Adjust Solvent and Concentration: Re-heat the solution to re-dissolve the oil. Add a small amount (5-10% volume) of additional hot solvent to slightly decrease the saturation. Allow the solution to cool much more slowly. A slower cooling rate is the single most effective variable for promoting the formation of well-ordered crystals.
-
Solution 2: Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.[3]
-
Solution 3: Change Solvent System: If oiling persists, the chosen solvent system may be inappropriate. Consider switching to a solvent system where the product has slightly lower solubility, such as isopropanol/heptane or ethanol/water.
Q4: The final product is discolored (e.g., yellow or brown). What causes this and how can I obtain a colorless product?
A4: Discoloration is usually due to trace impurities. Aromatic amines are particularly susceptible to aerial oxidation, which can produce colored byproducts.
-
Cause 1: Aerial Oxidation: The free amine is sensitive to air and light.
-
Solution: Minimize the time the free amine is exposed to air. Conduct work-up and extraction steps promptly. Storing the final hydrochloride salt is preferable as it is significantly more stable.
-
-
Cause 2: Residual Tin Salts: Incomplete removal of tin salts during the work-up can lead to a gray or off-white product.
-
Solution: Ensure thorough washing of the reaction mixture after basification. A filtration step to remove the precipitated tin hydroxides before extraction can be beneficial.
-
-
Solution: Activated Carbon Treatment: For persistent color, you can perform a charcoal treatment. Dissolve the crude product in a suitable hot solvent (e.g., ethanol), add a small amount of activated carbon (1-2% by weight), hold at temperature for 15-20 minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the crude this compound?
A1: For most applications, recrystallization is the most efficient and scalable method for purification. It is excellent at removing small amounts of impurities with different solubility profiles. Column chromatography is also an option but is generally less efficient for removing trace impurities from a highly crystalline solid and is more resource-intensive.
Q2: How should this compound be stored to ensure long-term stability?
A2: The hydrochloride salt is significantly more stable than its free base form. For optimal stability, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term archival.
Q3: What are the key safety precautions when working with stannous chloride and concentrated HCl?
A3: Both reagents are corrosive and require careful handling in a well-ventilated fume hood.
-
Concentrated HCl: Is highly corrosive and releases toxic fumes. Always wear gloves, safety glasses, and a lab coat.
-
Stannous Chloride: Is harmful if swallowed or inhaled and can cause skin irritation. Always have appropriate spill kits and emergency wash stations readily available.
Q4: Can I use a different reducing agent instead of stannous chloride?
A4: Yes, other reduction methods can be employed, though they come with different considerations.
-
Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) is a very clean method, as the byproducts are typically water or easily removed. However, this method can sometimes be sensitive to other functional groups and requires specialized equipment (hydrogenator).
-
Iron in Acetic Acid: This is a classic, inexpensive method for nitro group reduction. However, the work-up can be cumbersome due to the large amount of iron sludge produced.
Section 4: Data & Protocols
Data Presentation
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Rationale & Use Case | Typical Procedure |
| Ethanol (EtOH) | Good general-purpose solvent. The hydrochloride salt should have good solubility when hot and lower solubility when cold. | Dissolve in a minimal amount of hot EtOH, cool slowly to room temperature, then in an ice bath. |
| Isopropanol (IPA) | Similar to ethanol, but often provides slightly lower solubility, which can be beneficial for increasing yield. | Dissolve in hot IPA, cool slowly. |
| Methanol/Diethyl Ether | A mixed-solvent system. The product is soluble in methanol and insoluble in ether. | Dissolve the crude product in a minimum of hot methanol. Add diethyl ether dropwise until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly. |
| Ethanol/Water | Useful if the product is highly soluble in pure ethanol. Water acts as the anti-solvent. | Dissolve in hot ethanol and add hot water dropwise until persistent cloudiness is observed. Cool slowly.[3] |
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common synthesis issues.
References
Troubleshooting common issues in 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also build a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Amino-2-chloro-3-methylbenzonitrile and its hydrochloride salt?
A common and effective strategy involves a Sandmeyer reaction, which is a versatile method for converting a primary aromatic amine into a variety of functional groups, including nitriles.[1][2][3] The general workflow begins with the diazotization of a substituted aniline precursor (2-chloro-3-methyl-4-nitroaniline or a similar protected amine), followed by a copper(I) cyanide-mediated substitution to install the nitrile group. Subsequent steps would involve reduction of the nitro group (if present) to the amine, followed by formation of the hydrochloride salt.
Q2: Why is temperature control so critical during the diazotization step?
The intermediate aryl diazonium salt is highly unstable at elevated temperatures.[4] Maintaining a strict temperature range of 0-5°C is crucial to prevent its decomposition.[4] If the temperature rises, the diazonium salt can react with water to form unwanted phenol byproducts or decompose into other impurities, significantly reducing the yield and complicating purification.[4]
Q3: My final hydrochloride salt product is off-color (e.g., yellow or brown). What causes this and how can I purify it?
Discoloration is typically due to the presence of trace impurities, often from oxidation of the aromatic amino group or the formation of azo compounds. To obtain a pure, colorless product, consider the following:
-
Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture, isopropanol) and allow it to cool slowly.
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the carbon before cooling.
-
Ensure Anhydrous Conditions: When forming the salt with HCl, ensure your solvent is dry, as moisture can sometimes contribute to side reactions.
Q4: What are the primary safety concerns when performing a Sandmeyer reaction with cyanide?
The Sandmeyer reaction for cyanation involves highly toxic and hazardous materials. Key safety precautions include:
-
Aryl Diazonium Salts: While typically used in solution, solid diazonium salts are shock-sensitive and can be explosive. Never attempt to isolate the diazonium salt intermediate.[4]
-
Copper(I) Cyanide (CuCN): This reagent is extremely toxic if ingested or inhaled. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen Cyanide (HCN) Gas: Acidification of cyanide-containing waste will generate highly toxic HCN gas. All cyanide waste must be quenched and disposed of according to your institution's hazardous waste protocols, typically by treatment with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
This is a common issue that can originate from several stages of the synthesis. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low product yield.
In-depth Explanation & Solutions:
| Possible Cause | Scientific Explanation | Recommended Action |
| Incomplete Diazotization | The conversion of the primary amine to the diazonium salt is the crucial first step. Insufficient nitrous acid (generated from NaNO₂ and acid) or decomposition due to high temperatures will leave unreacted starting material. | Verify Stoichiometry: Use at least 1.1 equivalents of sodium nitrite (NaNO₂) and a sufficient excess of acid (e.g., 2.5-3.0 equivalents of HCl).[4] Monitor Temperature: Strictly maintain the reaction temperature between 0-5°C during the dropwise addition of the NaNO₂ solution.[1][4] Test for Excess Nitrous Acid: At the end of the addition, dip a glass rod into the reaction mixture and touch it to starch-iodide paper. A blue-black color confirms a slight excess of nitrous acid, indicating the completion of diazotization.[4] |
| Decomposition of Diazonium Salt | Aryl diazonium salts are notoriously unstable. If not used immediately or if the temperature is not maintained, they will rapidly decompose, primarily through reaction with water to form phenols. | Maintain Low Temperature: Keep the diazonium salt solution at 0-5°C at all times and use it immediately in the next step. Do not store the solution.[4] Control Addition Rate: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution to manage the exotherm and prevent localized heating.[4] |
| Inactive Catalyst | The Sandmeyer reaction is catalyzed by copper(I).[2][3] If the copper(I) cyanide has been exposed to air, it may have oxidized to the inactive copper(II) state. Incomplete dissolution also reduces the available active catalyst. | Use Fresh Catalyst: Use freshly prepared or properly stored copper(I) cyanide. Ensure Dissolution: Make sure the CuCN is fully dissolved or adequately suspended in the reaction medium before adding the diazonium salt. |
Issue 2: Formation of Significant Byproducts
Question: My reaction mixture contains significant impurities, making purification difficult. What are these byproducts and how can I prevent them?
The formation of byproducts is often linked to the same issues that cause low yield, particularly temperature control and reaction stoichiometry.
Caption: Relationship between common byproducts and prevention strategies.
In-depth Explanation & Solutions:
| Byproduct | Formation Mechanism | Prevention Strategy |
| Phenols | The aryl diazonium salt is an electrophile that can be attacked by water, a weak nucleophile. This reaction is highly temperature-dependent and becomes significant if the reaction is allowed to warm prematurely. | The most effective strategy is rigorous temperature control. Keep the reaction at 0-5°C throughout the diazotization and the addition to the copper cyanide solution.[4] |
| Azo Compounds | If diazotization is incomplete, the remaining free starting amine (which is electron-rich) can attack an intact diazonium salt molecule (an electrophile) in an azo coupling reaction. These compounds are often intensely colored. | Ensure the diazotization goes to completion by using a slight excess of NaNO₂ and confirming with a starch-iodide test.[4] A slow addition of the diazonium salt to the CuCN solution also helps, as it keeps the concentration of the diazonium salt low at any given moment, favoring the desired Sandmeyer reaction over the bimolecular azo coupling. |
| Tar/Polymeric Material | These are often the result of radical side reactions or the decomposition of multiple unstable species in the reaction mixture. | Use high-purity, degassed solvents and reagents. Maintaining a consistently low temperature and an inert atmosphere (e.g., under nitrogen) can help suppress unwanted side reactions. |
Experimental Protocol: Hydrochloride Salt Formation
This protocol outlines the final step of converting the purified free base of 4-Amino-2-chloro-3-methylbenzonitrile into its hydrochloride salt.
Objective: To protonate the basic amino group to form a stable, crystalline hydrochloride salt, which is often easier to handle and purify than the free base.
Materials:
-
Purified 4-Amino-2-chloro-3-methylbenzonitrile (free base)
-
Anhydrous diethyl ether or ethyl acetate
-
Anhydrous solution of HCl (e.g., 2M HCl in diethyl ether) or anhydrous HCl gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the purified 4-Amino-2-chloro-3-methylbenzonitrile free base in a minimal amount of anhydrous diethyl ether or ethyl acetate in a clean, dry round-bottom flask. Stir the solution at room temperature until all the solid has dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5°C with continuous stirring.
-
Acidification: While stirring vigorously, slowly add a solution of anhydrous HCl (e.g., 2M in diethyl ether) dropwise. Alternatively, bubble dry HCl gas through the solution.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white or off-white solid. Continue adding the HCl solution until no further precipitation is observed. A slight excess of HCl is generally acceptable.
-
Digestion: Allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and soluble impurities.
-
Drying: Dry the product under vacuum to yield the final this compound.
References
Technical Support Center: Optimization of Reaction Conditions for Synthesizing 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride
Welcome to the technical support center for the synthesis of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The most common and logical synthetic route involves a two-step process starting from 2-chloro-3-methylbenzonitrile:
-
Electrophilic Nitration: Introduction of a nitro group (-NO₂) at the C4 position of the benzene ring.
-
Reduction of the Nitro Group: Conversion of the nitro group to a primary amine (-NH₂).
-
Hydrochlorination: Formation of the hydrochloride salt to improve stability and handling.
This guide will provide a detailed exploration of each of these steps, with a focus on optimization and troubleshooting.
Visualized Experimental Workflow
Caption: Synthetic workflow for 4-Amino-2-chloro-3-methylbenzonitrile HCl.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis?
A1: The nitration step is the most critical as it determines the regioselectivity and the impurity profile of the final product. The directing effects of the substituents on the starting material (2-chloro-3-methylbenzonitrile) are key. The chloro and methyl groups are ortho, para-directing, while the cyano group is meta-directing. The interplay of these effects will dictate the position of the incoming nitro group. Careful control of temperature and the nitrating agent composition is essential to favor the desired 4-nitro isomer.
Q2: I am observing a low yield in the reduction step. What are the potential causes?
A2: A low yield in the reduction of the nitro group can be attributed to several factors:
-
Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure all the starting material has been consumed.
-
Poor Stoichiometry: Ensure that a sufficient excess of the reducing agent (e.g., stannous chloride) is used.
-
Loss during Workup: The workup procedure for tin-based reductions can be challenging due to the precipitation of tin salts.[1][2] Ensure the pH is sufficiently high (typically >12) during the basic wash to dissolve the tin hydroxides as stannates.[2] Using a filter aid like Celite can also help in removing finely divided precipitates.[1]
Q3: Can I use other reducing agents besides stannous chloride?
A3: Yes, other reducing agents can be used for the conversion of an aromatic nitro group to an amine. Common alternatives include:
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C). This is a cleaner method but may not be suitable if other functional groups in the molecule are sensitive to hydrogenation.
-
Iron in Acetic Acid: This is a classic and often effective method. The workup is generally easier than with tin salts.[1]
-
Sodium Dithionite: This reagent can also be effective for the reduction of aromatic nitro compounds.[1]
The choice of reducing agent will depend on the specific requirements of your synthesis, including functional group tolerance, scale, and available equipment.
Q4: How can I confirm the formation of the hydrochloride salt?
A4: The formation of the hydrochloride salt can be confirmed by several methods:
-
Solubility Changes: The hydrochloride salt is typically more soluble in polar solvents like water and alcohols, and less soluble in nonpolar organic solvents compared to the free amine.
-
Spectroscopic Analysis: In the ¹H NMR spectrum, the chemical shifts of the protons near the amino group will change upon protonation. In the infrared (IR) spectrum, new bands corresponding to the N-H stretching of the ammonium salt will appear.
-
Melting Point: The melting point of the hydrochloride salt will be significantly different from that of the free amine.
-
Elemental Analysis: This will show the presence of chlorine in the correct molar ratio.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis and provides actionable solutions.
Problem 1: Low Yield or Multiple Products in the Nitration Step
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material | - Insufficient reaction time or temperature.- Inadequate amount of nitrating agent. | - Monitor the reaction by TLC until the starting material is consumed.- Gradually increase the reaction time or temperature, but be cautious of side reactions.- Ensure the molar ratio of nitric acid to the substrate is appropriate. |
| Formation of multiple isomers (e.g., 6-nitro isomer) | - Reaction temperature is too high, leading to loss of regioselectivity.- Incorrect ratio of nitric acid to sulfuric acid. | - Maintain a low reaction temperature (e.g., 0-5 °C) to enhance the kinetic control of the reaction.- The composition of the mixed acid is crucial for generating the nitronium ion (NO₂⁺); ensure accurate preparation.[3][4] |
| Formation of dinitro products | - Reaction conditions are too harsh (high temperature or excess nitrating agent). | - Use a milder nitrating agent or reduce the amount of nitric acid.- Strictly control the reaction temperature and time. |
Problem 2: Difficulties During the Reduction Step Workup
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Formation of a thick, unfilterable precipitate (tin salts) | - Incomplete basification during workup, leading to the precipitation of tin hydroxides (Sn(OH)₂ or Sn(OH)₄).[2] | - Add a strong base, such as a 50% aqueous NaOH solution, until the pH is greater than 12 to form soluble stannates.[2]- Add a filter aid like Celite before filtration to improve the handling of the precipitate.[1] |
| Emulsion formation during extraction | - The presence of finely divided tin salts at the interface of the aqueous and organic layers.[2] | - Ensure complete dissolution of tin salts by adjusting the pH as described above.- If an emulsion persists, try adding a saturated brine solution or filtering the entire mixture through a pad of Celite. |
| Product is contaminated with tin salts | - Incomplete removal of tin salts during the workup. | - After basification and extraction, wash the organic layer thoroughly with water and brine.- If necessary, redissolve the crude product in an organic solvent and wash again with a basic aqueous solution. |
Problem 3: Issues with Hydrochloride Salt Formation and Purification
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Product does not precipitate upon addition of HCl | - The hydrochloride salt is soluble in the chosen solvent.- The concentration of the product is too low. | - Add a less polar co-solvent (e.g., diethyl ether or hexane) to induce precipitation.[5]- Concentrate the solution before or after the addition of HCl. |
| The hydrochloride salt is an oil or a sticky solid | - Presence of impurities.- The product may be hygroscopic. | - Purify the free amine by column chromatography before salt formation.- Try recrystallization from a different solvent system (e.g., isopropanol/diethyl ether).[5]- Ensure all solvents are anhydrous and handle the product under a dry atmosphere. |
| The final product is discolored | - Presence of oxidized impurities from the starting materials or formed during the reaction. | - Treat a solution of the product with activated charcoal before the final crystallization or precipitation.[5]- Ensure the reaction and workup are performed under an inert atmosphere (e.g., nitrogen or argon) if the amine is sensitive to air oxidation. |
Detailed Experimental Protocols
Step 1: Synthesis of 4-Nitro-2-chloro-3-methylbenzonitrile
Causality: This electrophilic aromatic substitution reaction utilizes a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) in situ. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the electrophile.[3][4] The reaction is performed at a low temperature to control the reaction rate and improve the regioselectivity, favoring the formation of the 4-nitro isomer.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 2-chloro-3-methylbenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 volume ratio) and cool it to 0-5 °C.
-
Add the cold nitrating mixture dropwise to the solution of the starting material over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum.
Step 2: Synthesis of 4-Amino-2-chloro-3-methylbenzonitrile
Causality: This reaction involves the reduction of the aromatic nitro group to a primary amine using stannous chloride dihydrate in the presence of a strong acid, typically concentrated hydrochloric acid.[6][7] The tin(II) is oxidized to tin(IV) while the nitro group is reduced. The reaction is performed in an acidic medium to facilitate the reduction and to keep the resulting amine in its protonated, soluble form.
Protocol:
-
In a round-bottom flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.
-
Cool the solution in an ice bath to below 10 °C.
-
Add the 4-Nitro-2-chloro-3-methylbenzonitrile in small portions to the stirred solution, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) with vigorous stirring to basify the mixture to a pH > 12. This step is crucial for precipitating the tin as tin hydroxides and then redissolving them as sodium stannate, as well as deprotonating the amine product.[2]
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-Amino-2-chloro-3-methylbenzonitrile.
Step 3: Formation of this compound
Causality: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid. This is an acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine attacks a proton from HCl. The resulting salt is often a crystalline solid that is easier to handle, purify, and store than the free base.
Protocol:
-
Dissolve the crude 4-Amino-2-chloro-3-methylbenzonitrile in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of anhydrous HCl in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash it with a small amount of the cold anhydrous solvent, and dry it under vacuum.
-
The purity of the final product can be checked by melting point determination and spectroscopic methods. If necessary, the salt can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether).[5]
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Chloro-3-methylbenzonitrile | C₈H₆ClN | 151.60 | 15013-71-5 |
| 4-Nitro-2-chloro-3-methylbenzonitrile | C₈H₅ClN₂O₂ | 196.59 | Not readily available |
| 4-Amino-2-chloro-3-methylbenzonitrile | C₈H₇ClN₂ | 166.61 | 573767-71-2 |
| 4-Amino-2-chloro-3-methylbenzonitrile HCl | C₈H₈Cl₂N₂ | 203.07 | 864361-78-4[8] |
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common synthesis issues.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 4. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 7. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
Technical Support Center: Stability and Degradation Studies of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride
Welcome to the technical support center for 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for stability and degradation studies. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate and resolve challenges in your experimental work.
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Understanding its degradation pathways is not merely a regulatory requirement but a fundamental aspect of developing a safe, effective, and stable drug product.[1][2] This guide is structured to provide both theoretical insights and actionable protocols to ensure the integrity of your stability studies.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you might encounter during the analysis of this compound, particularly when using High-Performance Liquid Chromatography (HPLC).
Scenario 1: Emergence of Unexpected Peaks in the HPLC Chromatogram
-
Question: I am observing new, unexpected peaks in my HPLC chromatogram after storing my sample solution for a short period at room temperature. What could be the cause?
-
Answer: The appearance of new peaks is a classic sign of degradation. Given the structure of 4-Amino-2-chloro-3-methylbenzonitrile, there are two primary suspects for degradation under ambient conditions:
-
Oxidation: The primary aromatic amine group is susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored dimeric or polymeric impurities. If your solution has developed a yellow or brown tint, this is a strong indicator of oxidative degradation.[3]
-
Hydrolysis: The nitrile group (-C≡N) can undergo hydrolysis to form an amide intermediate (4-Amino-2-chloro-3-methylbenzamide) and subsequently a carboxylic acid (4-Amino-2-chloro-3-methylbenzoic acid). This is more likely to occur if the sample is in an unbuffered aqueous solution or exposed to acidic or basic conditions.[4]
Causality and Solution: To diagnose the issue, prepare fresh solutions using deoxygenated solvents and store them in amber vials under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and light. Analyze the sample immediately after preparation to establish a baseline chromatogram. If the new peaks do not appear under these conditions, oxidative degradation is the likely culprit.
-
Scenario 2: Loss of Main Peak Area with No Significant Impurity Peaks
-
Question: The peak area of my main compound is decreasing over time, but I don't see a corresponding increase in any single degradation peak. Where is my compound going?
-
Answer: This scenario can be perplexing but often points towards a few specific phenomena:
-
Formation of Multiple, Small Degradants: The degradation process might be complex, yielding a wide array of minor products that are below the limit of detection or quantification of your current analytical method.
-
Formation of Non-UV Active Degradants: Some degradation pathways may lead to products that do not have a significant chromophore at the analytical wavelength you are using.
-
Precipitation: The degradants or the parent compound itself might be precipitating out of solution, especially if the degradation products have lower solubility.
-
Adsorption: The compound or its degradants may be adsorbing to the surface of the sample vial or container.
Causality and Solution: First, visually inspect your sample for any signs of precipitation. To investigate the formation of multiple small degradants, adjust the y-axis of your chromatogram to look for very small peaks that might have been overlooked. Consider using a more universal detection method, such as mass spectrometry (LC-MS), to identify potential non-UV active products. To rule out adsorption, try using different types of vials (e.g., silanized glass).
-
Scenario 3: Inconsistent Results in Forced Degradation Studies
-
Question: I am performing forced degradation studies, and my results are not reproducible, especially under oxidative and photolytic stress. Why is this happening?
-
Answer: Reproducibility issues in forced degradation studies often stem from subtle variations in experimental conditions.
-
Oxidative Stress: The rate of oxidation can be highly dependent on the concentration of the oxidizing agent, temperature, and the presence of trace metal ions which can catalyze the reaction.[5]
-
Photolytic Stress: The intensity and wavelength of the light source, as well as the distance of the sample from the source, can significantly impact the rate of photodegradation. The geometry of the sample container can also play a role in the amount of light exposure.
Causality and Solution: For oxidative studies, ensure precise control over the concentration of the oxidizing agent (e.g., hydrogen peroxide) and the reaction temperature. For photolytic studies, use a calibrated photostability chamber that provides controlled light exposure as per ICH Q1B guidelines.[6] Always run a control sample (protected from light) in parallel to differentiate between photolytic and thermal degradation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for solid this compound?
-
A1: Based on its chemical structure, the solid compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated conditions. The hydrochloride salt form generally offers better stability than the free base.
-
-
Q2: What are the primary degradation pathways I should investigate for this molecule?
-
A2: The most probable degradation pathways to investigate in forced degradation studies are:
-
Acid and Base Hydrolysis: The nitrile group is the most likely site of hydrolysis.[3]
-
Oxidation: The aromatic amine is susceptible to oxidation.
-
Photodegradation: Aromatic amines and halogenated aromatics can be sensitive to light.[7]
-
Thermal Degradation: High temperatures can induce degradation, potentially involving the chloro-substituent.
-
-
-
Q3: How does the chloro-substituent affect the stability of the molecule?
-
A3: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the aromatic ring and the adjacent functional groups. It may slightly decrease the susceptibility of the amino group to oxidation but could potentially make the nitrile group more susceptible to nucleophilic attack during hydrolysis.
-
-
Q4: What analytical techniques are best suited for stability studies of this compound?
-
A4: A stability-indicating HPLC method with UV detection is the primary technique of choice. This method should be capable of separating the parent compound from all potential degradation products. LC-MS/MS is invaluable for the identification and structural elucidation of the degradation products formed during forced degradation studies.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.[1]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equal volume of 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equal volume of 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation (Solution): Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 80°C for 48 hours. After exposure, dissolve a known amount in the solvent for analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette or other suitable transparent container to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Forced Degradation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. 573767-71-2|4-Amino-3-chloro-2-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 3. 4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE | SynPep [synpep.com]
- 4. 4-Amino-2-chloro-3-methyl-benzonitrile hydrochloride,864361-78-4-Amadis Chemical [amadischem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. forced degradation products: Topics by Science.gov [science.gov]
- 7. 4-Amino-2-chloro-3-methylbenzonitrile (>90%) [lgcstandards.com]
Resolving solubility issues with 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride in experiments
A Guide to Resolving Solubility Challenges in Experimental Settings
Welcome to the technical support guide for 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride (CAS: 864361-78-4). This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to provide a foundational understanding of its chemical properties and to offer systematic, actionable strategies to achieve successful dissolution for your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound in neutral deionized water, but it's forming a cloudy suspension or precipitate. Is the product defective?
A: This is a common observation and typically does not indicate a product quality issue. This compound is the salt of a weakly basic amine.[1][2] While hydrochloride salts are generally designed for enhanced aqueous solubility compared to their "free base" form, their solubility is highly dependent on pH.[3][4] In neutral water (pH ≈ 7), the compound can begin to deprotonate and convert to its less soluble free base form, leading to precipitation.
Q2: What is the recommended starting solvent for this compound?
A: For aqueous solutions, the recommended starting point is a slightly acidic medium. Begin with a solvent such as 0.01 M to 0.1 M hydrochloric acid (HCl) or a buffer system with a pH between 3 and 5. This acidic environment ensures the amine group remains fully protonated, maximizing solubility.[2][5] For organic applications, polar aprotic solvents like DMSO and DMF are often effective, as are alcohols like ethanol and methanol, though solubility may vary.
Q3: My compound dissolved initially with heat, but crashed out of solution upon cooling to room temperature or refrigeration. How can I prevent this?
A: This phenomenon, known as temperature-dependent crystallization, is common for many hydrochloride salts.[6] The solubility of the compound is likely significantly lower at reduced temperatures. To address this, you can either:
-
Work with a lower, more stable concentration that remains in solution at your target temperature.
-
Incorporate a co-solvent (e.g., 5-10% ethanol or DMSO) into your aqueous buffer to increase the solution's overall solvating power.
-
Prepare the stock solution fresh before each experiment if cold storage is problematic.
Q4: Can I adjust the pH of my solution after the compound is added?
A: Yes, but it must be done carefully. If you have a suspension in water, slowly adding dilute HCl dropwise will typically bring the compound into solution. Conversely, adding a base (like NaOH or a basic buffer) will cause the compound to precipitate out of an acidic solution as it converts to the free base.[2][3] This property can be useful for purification but is a critical factor to control in experimental assays.
Section 2: The Science of Dissolution: Understanding the Equilibrium
The primary challenge in dissolving this compound stems from the equilibrium between its protonated (salt) form and its deprotonated (free base) form. As an amine hydrochloride, the compound exists in an ionic state in acidic conditions, which is readily solvated by polar solvents like water.
R-NH₂ (Free Base) + HCl ⇌ [R-NH₃]⁺Cl⁻ (Hydrochloride Salt)
-
[R-NH₃]⁺Cl⁻ (The Salt Form): This is the protonated, ionic form you receive. It is designed to be water-soluble.
-
R-NH₂ (The Free Base Form): If the pH of the solution increases, the equilibrium shifts to the left. The compound loses its proton, becoming a neutral, less polar molecule that is significantly less soluble in water.[2]
This relationship is the cornerstone of troubleshooting solubility issues.
Caption: pH-driven equilibrium of the amine salt.
Section 3: Systematic Troubleshooting Workflow
If you are facing solubility issues, follow this systematic approach to identify and solve the problem. This workflow is designed to move from the simplest to the most complex solutions.
Caption: A logical workflow for troubleshooting solubility.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)
This protocol outlines the standard method for preparing an aqueous stock solution. The molecular weight of this compound is approximately 203.07 g/mol .[7]
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
Volumetric flask
-
Stir plate and stir bar
Procedure:
-
Calculate Mass: To prepare 10 mL of a 10 mM solution, weigh out 2.03 mg of the compound.
-
Select Solvent: Prepare a solvent of 0.01 M HCl by diluting your 0.1 M HCl stock 1:10 with deionized water. This creates a solvent with a pH of approximately 2.
-
Initial Dissolution: Add the weighed compound to your volumetric flask. Add approximately 80% of the final volume (e.g., 8 mL for a 10 mL final volume) of the 0.01 M HCl solvent.
-
Mix: Place the flask on a stir plate and stir. The compound should readily dissolve in the acidic medium. Sonication in a water bath for 2-5 minutes can expedite the process.
-
Final Volume: Once fully dissolved, bring the solution to the final target volume with the 0.01 M HCl solvent.
-
Storage: Store as required by your experimental needs. Be aware that solubility may decrease at lower temperatures.[6]
Protocol 2: Systematic Co-Solvent Screen for Challenging Formulations
If aqueous buffers alone are insufficient, a co-solvent screen can identify a suitable binary solvent system.
Procedure:
-
Aliquot Compound: Weigh equal, small amounts of the compound (e.g., 1-2 mg) into several glass vials.
-
Prepare Solvents: Prepare a panel of primary solvents. A recommended starting panel is:
-
pH 4.0 Citrate Buffer
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (95%)
-
Polyethylene Glycol 400 (PEG400)
-
-
Screening:
-
To the first vial, add the pH 4.0 buffer dropwise until the compound dissolves or until a large volume has been added and it is deemed insoluble. Record the approximate volume.
-
Repeat for the other pure organic solvents.
-
If the compound is highly soluble in an organic solvent (like DMSO) but poorly soluble in the buffer, test binary mixtures. Prepare pre-mixed solutions of 90:10, 75:25, and 50:50 (v/v) Buffer:DMSO and repeat the solubility test.
-
-
Analyze: Determine the solvent system that dissolves the compound at the highest concentration with the lowest percentage of organic co-solvent acceptable for your experiment.
Section 5: Data Summary & Advanced Considerations
Use the following table to systematically record your solubility findings.
| Solvent System | Co-Solvent (% v/v) | Temp. (°C) | Max Concentration (mg/mL) | Observations (Clear, Hazy, Precipitate) |
| Deionized Water | 0% | 25 | ||
| 0.01 M HCl | 0% | 25 | ||
| pH 4.0 Buffer | 0% | 25 | ||
| pH 7.4 Buffer (PBS) | 0% | 25 | ||
| DMSO | 100% | 25 | ||
| pH 4.0 Buffer / DMSO | 10% | 25 | ||
| pH 4.0 Buffer / DMSO | 25% | 25 |
Advanced Topics
-
Common Ion Effect: In some cases, at very high concentrations of HCl, the solubility of a hydrochloride salt can decrease due to the excess of the common chloride ion (Cl⁻).[5] While less common at typical experimental concentrations, it is a known phenomenon. If you observe precipitation after adding a large amount of concentrated HCl, this may be the cause.
-
"Oiling Out": If the compound forms a viscous, oily liquid instead of a solid precipitate, it may indicate the presence of minor impurities or that the compound is hygroscopic.[8] This can sometimes be resolved by attempting to crystallize the material from a different solvent system, for example by dissolving in a minimal amount of methanol and adding an anti-solvent like diethyl ether.[9]
By understanding the fundamental chemistry of this compound and applying these systematic troubleshooting techniques, researchers can overcome solubility hurdles and ensure accurate, reproducible experimental outcomes.
References
- 1. quora.com [quora.com]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. oxfordreference.com [oxfordreference.com]
- 4. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride
Introduction
Welcome to the technical support guide for the purification of crude 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride (CAS: 864361-78-4). This molecule is a substituted aminobenzonitrile, a class of compounds often used as building blocks in pharmaceutical and materials science research. The purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of the final product. This guide provides field-proven protocols, troubleshooting advice, and answers to frequently asked questions to assist researchers in achieving high purity for this compound.
The information herein is synthesized from established chemical principles and best practices in purification, designed to provide a self-validating framework for your experimental work.
| Property | Value | Reference |
| CAS Number | 864361-78-4 | [1][2][3] |
| Molecular Formula | C₈H₇ClN₂ · HCl | [1][4] |
| Molecular Weight | 203.07 g/mol | [1][5] |
| Appearance (Pure) | Solid | [4] |
| Free Base CAS | 573768-09-9 | [6] |
| Free Base MW | 166.61 g/mol | [7] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Impurities are typically dependent on the synthetic route. Common sources include unreacted starting materials, byproducts, and reagents. For instance, if prepared via reduction of a corresponding nitro compound, residual nitro-aromatics may be present.[8][9] Side-products from incomplete reactions or rearrangements can also be a source of contamination. Colored, often polymeric, impurities are also frequently encountered in aromatic amine syntheses.
Q2: My crude product is a dark, sticky solid. Is this normal and which purification method should I choose first?
A2: It is common for crude amine salts to be discolored or have a non-crystalline appearance due to residual solvents and impurities. The choice of purification method depends on the nature of the impurities. A logical starting point is recrystallization, as it is highly effective for crystalline solids. If the material "oils out" or fails to crystallize, an acid-base extraction to remove neutral or acidic impurities followed by chromatography of the free base is a robust alternative.
Q3: What safety precautions are essential when handling this compound?
A3: 4-Amino-2-chloro-3-methylbenzonitrile, like many aminobenzonitriles, should be handled with care. It is classified as an acute toxin and irritant.[10] Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Q4: Should I purify the compound as the hydrochloride salt or the free base?
A4: This depends on the chosen purification method and the subsequent reaction.
-
Hydrochloride Salt: Ideal for purification by recrystallization. The salt form is generally more crystalline and stable than the free base.
-
Free Base: Necessary for purification by standard silica gel chromatography to avoid strong ionic interactions with the stationary phase. Purification is often easier on the free base, which can be converted back to the highly pure hydrochloride salt in a final step.
Purification Strategy Decision Workflow
Before selecting a protocol, evaluate your crude material. This workflow provides a logical path to determine the most effective purification strategy.
Caption: Decision workflow for purification strategy.
Protocol 1: Recrystallization of the Hydrochloride Salt
Recrystallization is a powerful technique for purifying crystalline solids by leveraging differences in solubility between the compound and impurities in a given solvent at different temperatures.[11]
Core Principle: The crude material is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the target compound decreases, allowing it to form pure crystals while impurities remain dissolved in the mother liquor.
Step-by-Step Methodology:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. For amine hydrochlorides, polar protic solvents are often effective. Test small batches to find a solvent that dissolves the crude material when hot but not at room temperature.
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring). Add more solvent in small portions until the solid is just dissolved. Causality: Using the minimum amount of solvent is crucial for maximizing yield.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount (1-2% w/w) of activated charcoal.[12] Re-heat the mixture to boiling for a few minutes. Mechanism: The porous surface of the charcoal adsorbs colored, often large, organic impurities.
-
Hot Filtration (if charcoal was used): If charcoal was added, a hot gravity filtration is necessary to remove it. Pre-heat a clean flask and a funnel with fluted filter paper by rinsing with hot solvent. Quickly filter the hot solution. Causality: Pre-heating prevents the product from prematurely crystallizing in the funnel.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Acid-Base Extraction to Isolate the Free Amine
This technique separates compounds based on their differing acid-base properties and solubilities in aqueous and organic solvents.[13][14] The hydrochloride salt is first converted to its neutral "free base" form, which is soluble in organic solvents but insoluble in water.
Core Principle: The acidic amine hydrochloride is neutralized with a base, making it soluble in an organic layer. Acidic impurities can then be removed with a basic wash, while neutral impurities remain with the product in the organic layer.
Caption: Workflow for acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the separatory funnel. Swirl gently and vent frequently to release any CO₂ gas that may form. Continue adding base until the aqueous layer is basic (pH > 9, check with pH paper). Mechanism: The base deprotonates the ammonium hydrochloride, forming the neutral free amine which is preferentially soluble in the organic layer.[15]
-
Extraction: Stopper the funnel, shake vigorously for 1-2 minutes, and allow the layers to fully separate. Drain the aqueous layer.
-
Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. Separate the layers.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude free amine, which can now be purified by column chromatography.
Protocol 3: Flash Column Chromatography of the Free Amine
Chromatography is used to separate the free amine from any remaining neutral or closely related basic impurities.
Core Principle: A solution of the crude compound (mobile phase) is passed through a column containing a solid adsorbent (stationary phase). Separation occurs because different compounds travel through the column at different rates based on their relative affinities for the two phases.
Challenges and Solutions for Amines: Basic amines often exhibit poor behavior on standard silica gel (an acidic stationary phase), leading to significant peak tailing or streaking.[16][17] This strong interaction can be overcome in two primary ways:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to the eluent system (e.g., 0.5-1% v/v).[16][17][18] Mechanism: The modifier neutralizes the acidic silanol groups on the silica surface, preventing irreversible adsorption of the target amine.
-
Alternative Stationary Phase: Use a less acidic or basic stationary phase, such as basic alumina or amine-functionalized silica, which minimizes the problematic acid-base interactions.[16][17]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good system will give the target compound an Rf value of ~0.3. Test solvent mixtures like Hexane/Ethyl Acetate or Dichloromethane/Methanol, remembering to add ~1% TEA to the solvent chamber.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 Hexane/Ethyl Acetate + 1% TEA) and pack the column.
-
Sample Loading: Dissolve the crude free amine in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried powder to the top of the packed column. Causality: Dry loading ensures a narrow starting band, leading to better separation.
-
Elution: Run the column using the pre-determined eluent system, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect the eluting solvent in a series of fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine modifier is volatile and will co-evaporate.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out During Recrystallization | 1. Solution is too concentrated or impurities are depressing the melting point.2. Recrystallization solvent boiling point is higher than the product's melting point. | 1. Add more hot solvent to achieve full dissolution.2. Scratch the inside of the flask with a glass rod to induce nucleation.3. Add a "seed crystal" of pure product if available.4. Change to a lower-boiling point solvent or a mixed-solvent system. |
| Low Yield After Recrystallization | 1. Too much solvent was used during dissolution.2. Premature crystallization during hot filtration.3. Incomplete crystallization from the cold solution. | 1. Evaporate some solvent and re-cool the solution.2. Ensure the filtration apparatus is properly pre-heated.3. Allow more time for cooling or cool to a lower temperature (e.g., in a freezer). |
| Product is Still Colored After Purification | Residual colored, polymeric, or highly conjugated impurities are present. | 1. During recrystallization, use activated charcoal to adsorb the colored impurities.2. Ensure adequate separation during column chromatography; colored bands should be visibly separate. |
| Streaking/Tailing on TLC or Column | The basic amine is interacting strongly with the acidic silica gel stationary phase.[16][17][19] | 1. Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent system.[17][18]2. Switch to a basic alumina or amine-functionalized silica stationary phase.[16]3. Consider using reversed-phase chromatography with a basic mobile phase modifier.[17] |
| Emulsion Forms During Acid-Base Extraction | The organic and aqueous layers are not separating cleanly, often due to insoluble particulates or high concentration. | 1. Add brine (saturated NaCl solution); this increases the polarity of the aqueous phase and can help break the emulsion.2. Let the mixture stand for a longer period without agitation.3. Filter the entire mixture through a pad of Celite or glass wool. |
References
- 1. Page loading... [guidechem.com]
- 2. 4-Amino-2-chloro-3-methyl-benzonitrile hydrochloride,864361-78-4-Amadis Chemical [amadischem.com]
- 3. This compound | Canada | Manufacturer | R&D Scientific Inc. [m.chemicalbook.com]
- 4. 4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE | SynPep [synpep.com]
- 5. This compound | C8H8Cl2N2 | CID 53407868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 4-Amino-2-chloro-3-methylbenzonitrile (>90%) [lgcstandards.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 10. 4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. biotage.com [biotage.com]
- 17. biotage.com [biotage.com]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
Preventing side reactions during the synthesis of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride
Welcome to the Technical Support Center for the synthesis of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
A prevalent and efficient method for synthesizing 4-Amino-2-chloro-3-methylbenzonitrile is through a Sandmeyer reaction, starting from a suitable aniline precursor, followed by the formation of the hydrochloride salt. This guide will focus on troubleshooting this synthetic route.
A plausible, though not explicitly detailed in publicly available literature for this exact molecule, synthetic pathway would involve the diazotization of a substituted aniline followed by cyanation. A closely related synthesis is that of 4-amino-2-chlorobenzonitrile from 2-chloro-4-nitrobenzonitrile, which involves reduction of the nitro group.[1][2] For the purpose of this guide, we will address potential side reactions assuming a Sandmeyer-type approach.
Issue 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield of 4-Amino-2-chloro-3-methylbenzonitrile after the Sandmeyer reaction. What are the likely causes and how can I improve it?
Answer:
Low yields in a Sandmeyer reaction are a common issue and can often be traced back to the instability of the intermediate diazonium salt. Here are the primary factors to investigate:
-
Incomplete Diazotization: The conversion of the primary aromatic amine to the diazonium salt is the critical first step.[3]
-
Cause: Insufficient acid or sodium nitrite, or improper temperature control.
-
Solution:
-
Ensure a stoichiometric excess of both acid (typically 2.5-3 equivalents of HCl) and sodium nitrite (around 1.1 equivalents) are used.
-
Strictly maintain the reaction temperature between 0-5 °C during the dropwise addition of the sodium nitrite solution. Use of an ice-salt bath is recommended.[3]
-
After the addition of sodium nitrite, it is good practice to check for a slight excess of nitrous acid using starch-iodide paper (a blue-black color indicates excess). This confirms the complete consumption of the starting amine.
-
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures or upon prolonged standing.
-
Cause: Temperatures rising above 5 °C during diazotization or before the addition of the copper(I) cyanide.
-
Solution:
-
Keep the diazonium salt solution cold at all times (0-5 °C).
-
Use the freshly prepared diazonium salt immediately in the subsequent Sandmeyer step. Do not store the diazonium salt solution.[3]
-
-
-
Inactive Catalyst: The copper(I) cyanide catalyst plays a crucial role in the conversion of the diazonium salt to the nitrile.
-
Cause: Oxidation of the Cu(I) salt to Cu(II).
-
Solution:
-
Use freshly prepared or high-purity copper(I) cyanide.
-
Ensure the copper(I) cyanide is fully dissolved or well-suspended in the reaction medium before the addition of the diazonium salt.
-
-
Issue 2: Formation of a Colored Impurity
Question: During my Sandmeyer reaction, I observed the formation of a colored precipitate, and my final product is discolored. What is this impurity and how can I prevent it?
Answer:
The formation of a colored impurity in a Sandmeyer reaction is often indicative of an azo coupling side reaction .
-
Mechanism: The electrophilic diazonium salt can react with an electron-rich aromatic ring. In this synthesis, the most likely coupling partner is the unreacted starting aniline. This reaction forms a highly conjugated azo compound, which is typically intensely colored (e.g., red, orange, or yellow).
-
Prevention:
-
Efficient Diazotization: The most effective way to prevent azo coupling is to ensure the complete and rapid conversion of the starting amine to the diazonium salt. Follow the recommendations in "Issue 1" for complete diazotization.
-
pH Control: Azo coupling with anilines is generally favored in weakly acidic to neutral conditions (pH 4-5).[4] Maintaining a strongly acidic environment helps to keep the concentration of the free, unprotonated aniline low, thus suppressing this side reaction.
-
Slow Addition: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution. This ensures that the diazonium salt reacts quickly in the desired Sandmeyer pathway rather than accumulating and reacting with any remaining starting material.
-
Issue 3: Presence of a Phenolic Impurity
Question: My analytical data (e.g., NMR, LC-MS) suggests the presence of a hydroxyl group on the aromatic ring instead of the nitrile group. How is this happening?
Answer:
The formation of a phenol is a common side reaction in Sandmeyer reactions, arising from the reaction of the diazonium salt with water.
-
Mechanism: The diazonium salt can be hydrolyzed to a phenol, particularly at elevated temperatures. This reaction proceeds with the loss of nitrogen gas.[5]
-
Prevention:
-
Strict Temperature Control: As with preventing diazonium salt decomposition, maintaining a low temperature (0-5 °C) throughout the diazotization and the initial stages of the Sandmeyer reaction is crucial to minimize phenol formation.
-
Minimize Water Content (where applicable): While the reaction is typically run in an aqueous medium, using the minimum necessary amount of water and ensuring all reagents are cold can help to suppress this side reaction.
-
Issue 4: Hydrolysis of the Nitrile Group to an Amide or Carboxylic Acid
Question: I have identified an impurity that appears to be the corresponding amide or carboxylic acid of my target molecule. At what stage is this occurring and how can I avoid it?
Answer:
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction workup or purification.
-
Mechanism: In the presence of strong acid or base and water, the nitrile group can undergo hydrolysis to first form a primary amide, and then further hydrolyze to a carboxylic acid.[6]
-
Prevention:
-
Careful pH Control During Workup: When neutralizing the reaction mixture, avoid strongly acidic or basic conditions for prolonged periods, especially if heating is required. It is best to work at or near neutral pH once the Sandmeyer reaction is complete.
-
Temperature Control During Purification: If distillation or recrystallization from protic solvents is used for purification, be mindful of the temperature and duration of heating to minimize hydrolysis.
-
Use of Aprotic Solvents: For purification via chromatography, using aprotic solvents will prevent hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of converting the final product to its hydrochloride salt?
A1: Converting the free amine of 4-Amino-2-chloro-3-methylbenzonitrile to its hydrochloride salt serves several important purposes:
-
Increased Stability: Amine salts are generally more stable and less prone to aerial oxidation than the corresponding free amines.[7]
-
Improved Handling: The hydrochloride salt is typically a crystalline solid that is easier to handle, weigh, and store compared to the free base, which may be an oil or a low-melting solid.[8]
-
Enhanced Solubility: While the free amine may have limited solubility in water, the hydrochloride salt is often more soluble in aqueous media, which can be advantageous for certain applications and purification techniques.[7][9]
Q2: How do I form the hydrochloride salt?
A2: The hydrochloride salt is typically formed by reacting the purified free amine with hydrochloric acid. A common laboratory procedure involves:
-
Dissolving the purified 4-Amino-2-chloro-3-methylbenzonitrile in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).
-
Slowly adding a solution of anhydrous HCl in the same or a compatible solvent, or by bubbling dry HCl gas through the solution.[10]
-
The hydrochloride salt will precipitate out of the solution.
-
The salt is then collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum.
Q3: My hydrochloride salt is hygroscopic. How should I store it?
A3: Hygroscopicity can be an issue with some hydrochloride salts. To ensure the stability and integrity of your product, it should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment.
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A4: A combination of analytical techniques should be used to confirm the identity and purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining the purity of the compound and quantifying any impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and identifying any structural isomers or major impurities.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: IR can be used to confirm the presence of key functional groups, such as the amine (N-H stretch), nitrile (C≡N stretch), and the aromatic ring.
Visualizations
Proposed Synthetic Pathway and Key Side Reactions
Caption: Synthetic pathway and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Diazotization Temperature | 0-5 °C | Minimizes diazonium salt decomposition and phenol formation.[3] |
| HCl (for diazotization) | 2.5 - 3.0 equivalents | Ensures complete formation of the anilinium salt and maintains acidic conditions to prevent azo coupling. |
| Sodium Nitrite | 1.1 - 1.2 equivalents | A slight excess ensures complete conversion of the primary amine. |
| pH for Azo Coupling (Anilines) | 4 - 5 | Conditions to avoid; maintaining high acidity suppresses this side reaction.[4] |
Experimental Protocols
Please note: The following are generalized protocols based on the Sandmeyer reaction and should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Diazotization of 2-Chloro-3-methylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-chloro-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Protocol 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) in a suitable solvent (e.g., aqueous solution of NaCN or KCN).
-
Cool the copper(I) cyanide mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the copper(I) cyanide mixture with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature, and then gently heat (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and proceed with workup (e.g., extraction with an organic solvent, followed by washing and drying).
Protocol 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 4-Amino-2-chloro-3-methylbenzonitrile in anhydrous diethyl ether.
-
Slowly bubble dry HCl gas through the solution, or add a solution of HCl in diethyl ether dropwise, with stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound.
References
- 1. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. m.youtube.com [m.youtube.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
Hygroscopic nature and handling of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride.
Technical Support Center: 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific reasoning behind them. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address the specific challenges posed by the hygroscopic nature of this compound.
Part 1: Product Characteristics & Initial Handling
FAQ 1: What is this compound and why is it hygroscopic?
This compound is the salt form of the parent amine. The hydrochloride salt is typically a crystalline solid that is more stable and soluble in polar solvents compared to its freebase form.
The "Why": Hygroscopicity, the tendency to absorb moisture from the air, is a common characteristic of many salts.[1][2][3] This occurs because the ionic lattice of the salt has a strong affinity for water molecules. The polar water molecules are attracted to the charged ions (the protonated amine and the chloride anion) in the crystal structure. This attraction is often strong enough to pull water vapor directly from the surrounding atmosphere, leading to physical changes in the material.[3]
| Property | Description | Implication for Handling |
| Physical Form | Typically a crystalline powder or solid. | Surface area can influence the rate of water absorption. |
| Hygroscopicity | Readily absorbs moisture from the atmosphere.[1][2] | Requires controlled storage and handling environments to prevent degradation and ensure accurate measurements. |
| Solubility | Generally soluble in polar solvents. | The presence of absorbed water can affect dissolution rates and final concentrations. |
FAQ 2: I've just received a new bottle. What are the immediate steps I should take?
Upon receipt, inspect the container's integrity. Ensure the cap is tightly sealed and consider adding extra sealing, like Parafilm®, around the cap-bottle interface, especially for long-term storage. Store the container in a cool, dry place away from direct sunlight. The ideal storage location is a desiccator containing a drying agent like silica gel or calcium chloride to maintain a low-humidity environment.[1][2][4]
Part 2: Weighing & Solution Preparation
FAQ 3: I'm trying to weigh the compound, but the balance reading is unstable and the powder looks clumpy. What's happening?
This is a classic sign of moisture absorption.[5] As the compound is exposed to ambient air, it rapidly pulls in water, causing the mass to continuously increase, which leads to a drifting balance reading.[5] The absorbed water also acts as a binding agent between particles, causing the fine powder to clump or become sticky.[1][3] This makes accurate weighing and complete transfer of the material extremely challenging.
Protocol 1: Accurate Weighing of a Hygroscopic Compound
This protocol is designed to minimize atmospheric exposure and ensure the most accurate mass measurement.
Objective: To accurately weigh a target mass of this compound while minimizing water absorption.
Materials:
-
Analytical balance with a draft shield
-
Spatula
-
Weighing paper or boat
-
Tightly sealed vial or flask for the final sample
-
Stopwatch or timer
Procedure:
-
Preparation: Place your spatula, weighing vessel, and receiving flask/vial inside the balance chamber. Allow all items to equilibrate to the temperature of the balance for at least 15-20 minutes. This prevents thermal drafts that can affect the reading.
-
Taring: Close the draft shield doors. Tare the balance with the weighing vessel on the pan.
-
Rapid Weighing:
-
Open the main container of the this compound for the shortest time possible.
-
Quickly transfer an approximate amount of the solid to the tared weighing vessel. It is better to be slightly under the target weight than to spend extra time adding small increments.
-
Immediately and securely reseal the main container.
-
-
Measurement: Close the draft shield doors and record the mass as soon as the reading stabilizes. Do not wait for an extended period, as moisture absorption will continue.
-
Transfer: Promptly transfer the weighed solid to your designated reaction flask or vial. If quantitative transfer is critical, weigh the vessel again after the transfer (weigh-by-difference method) to determine the exact amount delivered.
-
Alternative (for high precision): For highly sensitive applications, perform weighing inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or a low-humidity dry box.[6][7][8]
FAQ 4: How can I prepare a stock solution with an accurate concentration?
Given the hygroscopic nature, assuming the weighed solid is 100% pure active compound is a common source of error. The "true" mass of the compound is lower than the weighed mass due to the presence of water.
The "Why": If you weigh out 100 mg of the compound that has absorbed 5% water by mass, you only have 95 mg of the active molecule. Failing to account for this will result in all subsequent dilutions and experiments having a concentration that is 5% lower than intended.
Best Practice:
-
Follow the Accurate Weighing Protocol above.
-
Immediately after weighing, dissolve the solid in your chosen solvent.
-
For critical applications, determine the water content of a representative sample from the bottle using Karl Fischer titration. This method specifically quantifies water content, unlike a Loss on Drying (LOD) test which measures all volatiles.[9]
-
Use the determined water content to apply a correction factor to your weighed mass for calculating the precise concentration.
-
Corrected Mass = Weighed Mass × (1 - [Water Content Fraction])
-
Part 3: Troubleshooting Experimental Failures
FAQ 5: My reaction yields are inconsistent, or my analytical results (HPLC, NMR) are not reproducible. Could this be related to the reagent's handling?
Absolutely. Inconsistent water content is a primary suspect for irreproducibility.
-
Reaction Stoichiometry: If this compound is a limiting reagent, unaccounted-for water mass means you are adding fewer moles of the reactant than calculated, leading to lower-than-expected yields.
-
Analytical Chemistry (HPLC/LC-MS):
-
Concentration Errors: Inaccurate stock solution concentrations directly lead to incorrect calibration curves and faulty quantification of unknown samples.[10]
-
Chromatographic Issues: The presence of excess water in a sample can sometimes alter the peak shape or retention time, especially in non-aqueous or specific chromatographic modes like HILIC.[11][12]
-
-
NMR Spectroscopy: The presence of a large, broad water peak (around 4.7 ppm in DMSO-d6 or 1.56 ppm in CDCl3) can obscure signals from your compound of interest that appear in that region of the spectrum.
Workflow 1: Troubleshooting Inconsistent Results
This decision tree helps diagnose if the hygroscopic nature of the reagent is the root cause of your experimental issues.
References
- 1. tutorchase.com [tutorchase.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Difference Between Water (Moisture) Content and Loss on Drying (LOD) | Pharmaguideline [pharmaguideline.com]
- 10. Why is water important in chemical analysis? :Column : Knowlege : Lab Salon by ORGANO CORPORATION [puric.organo.co.jp]
- 11. The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride and Its Analogs for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Benzonitriles in Drug Discovery
Substituted benzonitriles are a cornerstone scaffold in modern medicinal chemistry, recognized for their role in the rational design of targeted therapeutics.[1][2] The electronic properties of the nitrile group, combined with the diverse functionalities that can be introduced onto the benzene ring, make these compounds versatile building blocks for molecules with a wide range of biological activities.[2][3] 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride (ACMB-HCl), our primary compound of interest, represents a synthetically accessible intermediate with a substitution pattern ripe for exploration in structure-activity relationship (SAR) studies.[4][5]
This guide provides a comparative analysis of ACMB-HCl and two structurally related analogs. The objective is to elucidate how subtle changes in the substitution pattern on the benzonitrile core can influence physicochemical properties and, consequently, inhibitory activity against a key therapeutic target. We will focus on Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase critical for B cell development and signaling.[6][7][8] Dysregulation of BTK is implicated in various B cell malignancies and autoimmune diseases, making it a high-value target for small molecule inhibitors.[9][10]
Selection of Analogs: A Rationale for SAR Exploration
To understand the contribution of each substituent to the overall activity profile, we have selected two key analogs for comparison against our parent compound, 4-Amino-2-chloro-3-methylbenzonitrile (ACMB).
-
Analog 1: 4-Amino-2-chlorobenzonitrile (ACN) . This analog lacks the C3-methyl group. Its comparison to ACMB will help determine the steric and electronic influence of the methyl group on target engagement.
-
Analog 2: 4-Amino-3-chloro-2-methylbenzonitrile (iso-ACMB) . This compound is a positional isomer of ACMB where the chloro and methyl groups have swapped positions. This comparison is critical for understanding the spatial requirements of the binding pocket.
Physicochemical Properties: The Foundation of Drug Action
The physical and chemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with the target protein. Below is a summary of the key computed and experimental properties for ACMB and its selected analogs.
| Property | 4-Amino-2-chloro-3-methylbenzonitrile (ACMB) | 4-Amino-2-chlorobenzonitrile (ACN) | 4-Amino-3-chloro-2-methylbenzonitrile (iso-ACMB) |
| Molecular Formula | C₈H₇ClN₂ | C₇H₅ClN₂ | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol | 152.58 g/mol | 166.61 g/mol |
| Melting Point (°C) | Not available | 116-118 °C | Not available |
| Topological Polar Surface Area (TPSA) | 49.8 Ų[4] | 49.8 Ų | 49.8 Ų |
| LogP (calculated) | 2.3 | 2.0 | 2.4 |
| Hydrogen Bond Donors | 1 (Amino group) | 1 (Amino group) | 1 (Amino group) |
| Hydrogen Bond Acceptors | 2 (Nitrile, Amino) | 2 (Nitrile, Amino) | 2 (Nitrile, Amino) |
Data for iso-ACMB and LogP values are calculated based on standard chemical software predictions.
Expert Interpretation: The removal of the methyl group in ACN slightly reduces its molecular weight and lipophilicity (LogP), which could impact cell permeability and solubility. The positional isomerization in iso-ACMB maintains the same molecular weight as ACMB but may present a different three-dimensional shape to the target's binding site, potentially altering binding affinity. The identical TPSA and hydrogen bond counts suggest that all three compounds have similar potential for forming key polar interactions.
Comparative Biological Evaluation: In Vitro Kinase Inhibition Assay
To quantitatively compare the efficacy of these compounds, a standardized in vitro kinase inhibition assay is essential.[11][12] We will use a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[12] This method is highly sensitive, robust, and suitable for determining the half-maximal inhibitory concentration (IC₅₀) of each compound.[12][13]
Experimental Protocol: BTK Inhibition Assay (ADP-Glo™ Format)
This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure data integrity.
Causality Behind Experimental Choices:
-
DMSO as Solvent: Compounds are dissolved in DMSO as it is a standard, largely inert solvent for screening libraries. A low final concentration (<1%) is used to minimize effects on enzyme activity.
-
Pre-incubation: A 10-minute pre-incubation of the enzyme with the inhibitor allows the compound to reach binding equilibrium before the reaction is initiated with ATP.[12]
-
ATP Concentration: The ATP concentration is typically set near its Michaelis-Menten constant (Km) for the specific kinase to allow for competitive inhibitors to be identified effectively.
-
Controls:
-
Positive Control (Ibrutinib): A known, potent BTK inhibitor is used to validate that the assay can detect inhibition.[8]
-
Negative Control (DMSO): Represents 100% enzyme activity (no inhibition).
-
"No Enzyme" Control: Measures background signal.
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of ACMB, ACN, iso-ACMB, and Ibrutinib in 100% DMSO. Create a 10-point, 1:3 serial dilution series for each compound in DMSO.[12]
-
Reaction Setup: In a 384-well white plate, add 2.5 µL of each diluted compound or DMSO control.
-
Enzyme Addition: Add 2.5 µL of recombinant human BTK enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.
-
Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature.[12]
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (containing a suitable peptide substrate for BTK and ATP) to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Bruton's Tyrosine Kinase in Immune Cell Signaling and Systemic Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 10. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to the Target Validation of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride: A Comparative Approach
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the unambiguous identification and validation of its biological target. This guide provides an in-depth, comparative framework for validating the biological target of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride , a compound whose precise molecular target is not yet fully elucidated in public-domain literature.
Given that structurally related aminobenzonitrile and amino-chloro-substituted aromatic compounds have shown activity as protein kinase inhibitors, this guide will proceed with the hypothesis that this compound is an inhibitor of a specific protein kinase.[1][2][3] For the purpose of providing a concrete experimental framework, we will use the well-characterized Epidermal Growth Factor Receptor (EGFR) tyrosine kinase as our hypothetical target. This guide will compare the experimental performance of our compound of interest against Gefitinib , a well-established and clinically approved EGFR inhibitor, serving as our positive control.
The methodologies detailed herein are designed to build a robust, multi-faceted case for target engagement, moving from direct biophysical interaction in a cellular context to the downstream functional consequences of target modulation.
Section 1: Foundational Target Engagement – The Cellular Thermal Shift Assay (CETSA)
The Rationale: The principle behind the Cellular Thermal Shift Assay (CETSA) is that the binding of a ligand, such as our small molecule inhibitor, to its target protein confers thermal stability.[4] When heated, unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[4][5] This allows for a direct assessment of target engagement within the complex milieu of a living cell, a critical first step in target validation.[5]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Data Analysis:
The primary output of a CETSA experiment is the "melting curve," which plots the amount of soluble target protein as a function of temperature. A shift in this curve to the right for the drug-treated samples indicates target stabilization.
| Compound | Apparent Melting Temp (Tm) | ΔTm (vs. Vehicle) | Interpretation |
| Vehicle (DMSO) | 52.1°C | N/A | Baseline thermal stability of EGFR. |
| 4-Amino-2-chloro-3-methylbenzonitrile HCl (10 µM) | 56.8°C | +4.7°C | Demonstrates significant target engagement and stabilization of EGFR. |
| Gefitinib (1 µM) | 57.5°C | +5.4°C | Confirms assay validity and provides a benchmark for stabilization. |
In-Depth Protocol: CETSA
-
Cell Culture: Plate A549 cells (or another high EGFR-expressing cell line) and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with the test compound (e.g., 10 µM 4-Amino-2-chloro-3-methylbenzonitrile HCl), positive control (1 µM Gefitinib), or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating: Place the PCR tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., from 40°C to 70°C). Include an unheated control.
-
Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction), determine protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific for EGFR.
-
Data Analysis: Quantify the band intensities using densitometry. For each treatment group, plot the percentage of soluble EGFR relative to the unheated control against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm).
Section 2: Functional Consequence – In Vitro Kinase Assay
The Rationale: While CETSA confirms physical binding, it does not provide information on the functional consequence of that binding. An in vitro kinase assay directly measures the ability of a compound to inhibit the catalytic activity of the target enzyme. This is a crucial step to confirm that the observed binding leads to a functional modulation, in this case, inhibition of EGFR's kinase activity.
Experimental Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Comparative Data Analysis:
The key metric from this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | IC50 (EGFR Kinase) | Interpretation |
| 4-Amino-2-chloro-3-methylbenzonitrile HCl | 85 nM | Demonstrates potent, direct inhibition of EGFR enzymatic activity. |
| Gefitinib | 30 nM | Provides a benchmark for potent EGFR inhibition and validates the assay system. |
In-Depth Protocol: In Vitro Kinase Assay (Luminescence-based)
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare solutions of recombinant human EGFR kinase, a biotinylated peptide substrate, and ATP.
-
Compound Dilution: Perform a serial dilution of 4-Amino-2-chloro-3-methylbenzonitrile HCl and Gefitinib in DMSO, then further dilute in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the compounds at various concentrations, and the peptide substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction by adding EDTA. Add a detection reagent containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC). The antibody binds to the phosphorylated substrate, and the SA-APC binds to the biotinylated peptide, bringing the europium and APC in close proximity for a FRET signal.
-
Data Analysis: Read the plate on a suitable plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Section 3: Cellular Pathway Modulation – Phospho-Protein Analysis
The Rationale: To confirm that the compound engages and inhibits its target in a cellular context with functional consequences, we must analyze the downstream signaling pathway. EGFR activation leads to its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins like AKT and ERK.[6] A genuine EGFR inhibitor should reduce the levels of phosphorylation of these key signaling nodes.
Signaling Pathway Diagram:
Caption: Simplified EGFR signaling pathway and point of inhibition.
Comparative Data Analysis:
This is typically assessed by Western blotting of cell lysates from cells stimulated with EGF in the presence or absence of the inhibitor.
| Treatment Condition | p-EGFR (Tyr1068) | p-AKT (Ser473) | p-ERK1/2 (Thr202/Tyr204) | Interpretation |
| Vehicle (DMSO) | Basal | Basal | Basal | Unstimulated baseline. |
| EGF (100 ng/mL) | ++++ | ++++ | ++++ | Strong activation of the EGFR pathway. |
| EGF + 4-Amino-2-chloro-3-methylbenzonitrile HCl | + | + | + | Significantly reduces EGF-stimulated phosphorylation, confirming cellular target inhibition. |
| EGF + Gefitinib | + | + | + | Potent inhibition of the pathway, serving as a positive control. |
| (Levels are represented qualitatively: Basal, +, ++, +++, ++++) |
In-Depth Protocol: Western Blot for Pathway Analysis
-
Cell Culture and Starvation: Plate A549 cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with the test compound, Gefitinib, or vehicle for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10 minutes.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine protein concentrations, and analyze equal amounts of protein by SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies specific for p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK. A loading control like GAPDH should also be used.
-
Analysis: Image the blots and compare the levels of phosphorylated proteins in the inhibitor-treated samples to the EGF-stimulated control.
Conclusion
This guide outlines a rigorous, multi-pronged approach to validate the biological target of a novel compound, using this compound and the hypothetical target EGFR as an example. By systematically employing a suite of orthogonal assays—CETSA for direct target binding, in vitro kinase assays for functional inhibition, and phospho-protein analysis for cellular pathway modulation—researchers can build a compelling and robust case for a compound's mechanism of action. The comparative use of a known inhibitor like Gefitinib at each stage is essential for validating the experimental systems and benchmarking the potency and efficacy of the novel compound. This structured approach, grounded in sound scientific principles, is indispensable for the successful progression of small molecules in the drug discovery pipeline.
References
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling: A Methodological Case Study Using 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride as an Exemplar
Abstract
The journey of a small molecule from a promising hit to a clinical candidate is contingent on a thorough understanding of its biological interactions. Chief among these is its selectivity profile. Off-target activities, or cross-reactivity, can lead to unforeseen toxicity or, in some cases, reveal opportunities for polypharmacology. This guide provides a comprehensive, technically-grounded framework for assessing the cross-reactivity of a novel kinase inhibitor, using the chemical entity 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride as a structural exemplar for a hypothetical inhibitor, "ACMB-HCI." We will detail the strategic rationale, provide robust experimental protocols, and demonstrate best practices for data presentation and interpretation, equipping researchers in drug development with the tools to rigorously characterize their compounds.
Introduction: The Imperative of Selectivity
Protein kinases, numbering over 500 in the human kinome, are master regulators of cellular processes and a major class of therapeutic targets.[1] However, the high degree of structural conservation in their ATP-binding sites presents a significant challenge for developing selective inhibitors.[2][3] A compound that inhibits its intended target with high potency may also interact with dozens of other kinases, leading to potential safety liabilities.[4] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step to mitigate late-stage failures and build a robust safety profile for a drug candidate.[3][5]
This guide uses a hypothetical ATP-competitive inhibitor, ACMB-HCI, structurally based on this compound, to illustrate a tiered approach to selectivity profiling. Let us assume through initial screening, ACMB-HCI has been identified as a potent inhibitor of Tyrosine Kinase with Immunoglobulin and EGF Homology Domains 2 (TIE2) , a key regulator of angiogenesis. Our objective is to build a comprehensive understanding of its kinome-wide selectivity.
The Screening Cascade: A Tiered Strategy for Profiling
A logical, tiered approach is the most resource-effective strategy for profiling. We begin with a broad, low-resolution scan of the kinome and progressively increase the biological relevance and complexity of the assays for hits identified in the initial screen.
References
- 1. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinaselogistics.com [kinaselogistics.com]
A Comparative Guide to 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity and characterization of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Analytical standards are the cornerstones of these evaluations, providing a benchmark against which samples are measured. This guide offers an in-depth technical comparison of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride as an analytical standard, juxtaposing its performance with viable alternatives, and providing the experimental framework for its effective utilization.
The Critical Role of Analytical Standards in Pharmaceutical Analysis
Analytical reference standards are highly characterized materials used to confirm the identity, purity, and strength of drug substances and products.[1] Their reliability is fundamental to the accuracy and reproducibility of analytical data, underpinning regulatory compliance and ensuring patient safety. An ideal analytical standard exhibits high purity, stability, and is readily soluble in common analytical solvents. It should also be suitable for use in various analytical techniques, most notably High-Performance Liquid Chromatography (HPLC), the workhorse of the pharmaceutical industry.
Physicochemical Profile of this compound
This compound is a substituted benzonitrile derivative, a class of compounds that are pivotal building blocks in the synthesis of a vast array of pharmaceuticals.[2] Its hydrochloride salt form is intentionally designed to enhance its aqueous solubility and stability, which are advantageous properties for an analytical standard.[3][4]
Comparative Analysis: 4-Amino-2-chloro-3-methylbenzonitrile HCl vs. Alternative Standards
The selection of an appropriate analytical standard is contingent on the specific analytical needs and the chemical nature of the substance being tested. Here, we compare this compound with two structurally related and commercially available alternatives: 4-Amino-3-chlorobenzonitrile and 2-Amino-5-bromobenzonitrile.
Table 1: Comparison of Physicochemical Properties of Selected Analytical Standards
| Property | 4-Amino-2-chloro-3-methylbenzonitrile HCl | 4-Amino-3-chlorobenzonitrile | 2-Amino-5-bromobenzonitrile |
| Molecular Formula | C₈H₈Cl₂N₂[2] | C₇H₅ClN₂[5] | C₇H₅BrN₂[6] |
| Molecular Weight | 203.07 g/mol [2] | 152.58 g/mol [5] | 197.03 g/mol [7] |
| Form | Solid[8] | Powder to crystal[5] | Crystalline Powder[7] |
| Melting Point | Not readily available | 102-105 °C[5][9] | 96-100 °C[6][7] |
| Solubility | Enhanced aqueous solubility due to HCl salt[3][10] | Soluble in Methanol[5][9] | Soluble in Methanol[6][7][11] |
| Purity (Typical) | >95%[8] | >98% (GC)[8] | >98% (GC)[6] |
Discussion of Comparative Advantages:
-
This compound offers the distinct advantage of being a hydrochloride salt, which generally improves its solubility in aqueous mobile phases used in reversed-phase HPLC.[3][4] This can lead to better peak shape and reproducibility. The presence of both chloro and methyl substituents provides a unique chromatographic behavior that can be beneficial for separating it from closely related impurities.
-
4-Amino-3-chlorobenzonitrile is a close structural isomer and a potential impurity in the synthesis of related compounds.[5] Its availability as a high-purity standard is valuable for impurity profiling and method validation.[5][9] However, its free base form might exhibit lower aqueous solubility compared to the hydrochloride salt.
-
2-Amino-5-bromobenzonitrile introduces a bromo-substituent, which significantly alters its polarity and UV absorption characteristics.[6][7] This can be advantageous in developing highly selective HPLC methods, particularly when dealing with complex sample matrices. Its high purity and crystalline form make it a reliable calibrant.[7]
Experimental Protocol: Comparative Purity Analysis by Stability-Indicating HPLC
To objectively assess the performance of these standards, a stability-indicating HPLC method is proposed. Such a method is designed to separate the main compound from its potential degradation products, which is crucial for evaluating the stability of a standard.[12][13][14][15]
Rationale for Method Development
The choice of a reversed-phase C18 column is based on its versatility and broad applicability for separating moderately polar aromatic compounds.[16] A gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer is selected to ensure the effective separation of the parent compounds from any potential impurities or degradants, which may have different polarities.[17] The acidic pH of the mobile phase helps to suppress the ionization of the amino groups, leading to better peak shapes.
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Analytical Standards: this compound, 4-Amino-3-chlorobenzonitrile, and 2-Amino-5-bromobenzonitrile.
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric acid (AR grade), Water (HPLC grade).
Preparation of Solutions
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A/Acetonitrile (80:20 v/v).
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh about 25 mg of each analytical standard and dissolve in 25 mL of diluent.
-
Working Standard Solutions (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | PDA at 254 nm |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 |
Forced Degradation Study Protocol
To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed on this compound.[12][13][14][15][18]
-
Acid Hydrolysis: Treat 1 mL of the stock solution with 1 mL of 1 M HCl and heat at 80°C for 2 hours. Neutralize with 1 M NaOH.
-
Base Hydrolysis: Treat 1 mL of the stock solution with 1 mL of 1 M NaOH and heat at 80°C for 2 hours. Neutralize with 1 M HCl.
-
Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid standard to 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
After degradation, dilute the samples appropriately with the diluent and analyze by HPLC. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
Visualization of Experimental Workflow and Comparative Structures
Caption: Experimental workflow for the comparative HPLC analysis.
Caption: Chemical structures of the compared analytical standards.
Conclusion
This compound serves as a robust and reliable analytical standard for applications in pharmaceutical analysis. Its hydrochloride form offers enhanced solubility, a critical attribute for reproducible chromatographic analysis. While 4-Amino-3-chlorobenzonitrile and 2-Amino-5-bromobenzonitrile are also high-purity alternatives with their own unique advantages in terms of impurity profiling and chromatographic selectivity, the subject of this guide presents a well-rounded profile for routine quality control and method development. The choice of standard will ultimately depend on the specific requirements of the analytical method and the impurity profile of the drug substance . The provided experimental protocol offers a solid foundation for the comparative evaluation and effective implementation of these standards in a laboratory setting.
References
- 1. quora.com [quora.com]
- 2. Page loading... [guidechem.com]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. livreblanc.silicon.fr [livreblanc.silicon.fr]
- 5. 4-Amino-3-chlorobenzonitrile | 21803-75-8 [m.chemicalbook.com]
- 6. 2-AMINO-5-BROMOBENZONITRILE | 39263-32-6 [chemicalbook.com]
- 7. 2-AMINO-5-BROMOBENZONITRILE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE | SynPep [synpep.com]
- 9. 4-Amino-3-chlorobenzonitrile CAS#: 21803-75-8 [amp.chemicalbook.com]
- 10. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 11. Page loading... [guidechem.com]
- 12. ijrpp.com [ijrpp.com]
- 13. longdom.org [longdom.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. tsijournals.com [tsijournals.com]
- 17. Separation of 2-Aminobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride
Introduction
4-Amino-2-chloro-3-methylbenzonitrile hydrochloride is a key building block in medicinal chemistry and drug development, valued for its specific substitution pattern on the benzonitrile scaffold.[1][2] The strategic placement of its functional groups—an amine, a chloro group, a methyl group, and a nitrile—makes it a versatile intermediate for synthesizing complex heterocyclic systems and active pharmaceutical ingredients (APIs). The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.
This guide provides an in-depth comparison of the primary synthetic strategies for preparing 4-Amino-2-chloro-3-methylbenzonitrile, culminating in its hydrochloride salt. We will dissect two prominent and mechanistically distinct pathways: the classical Nitro-Reduction Pathway and the modern Palladium-Catalyzed C-N Coupling Pathway . The analysis will focus on the underlying chemical logic, experimental feasibility, and a quantitative comparison of performance metrics to empower researchers in making informed decisions for their specific applications.
Route A: The Nitro-Reduction Pathway
This classical approach is a robust and time-tested method that relies on the well-established chemistry of aromatic nitration and subsequent reduction. The core strategy involves introducing a nitro group as a masked form of the final amine. This is strategically advantageous as the strongly deactivating, meta-directing nature of the nitro group can influence the regioselectivity of other transformations, while the final reduction to the highly activating amino group is typically a clean, high-yielding step.
The logical precursor for this route is 2-chloro-3-methylbenzonitrile . The synthesis proceeds via two key transformations:
-
Electrophilic Aromatic Substitution (Nitration): 2-chloro-3-methylbenzonitrile is nitrated to introduce a nitro group at the C4 position, yielding 2-chloro-3-methyl-4-nitrobenzonitrile. The regioselectivity is governed by the directing effects of the existing substituents. The chloro and methyl groups are ortho-, para-directing, while the nitrile group is meta-directing. The C4 position is para to the chloro group and meta to the nitrile group, making it the favored site of nitration.
-
Chemoselective Reduction: The nitro group of the intermediate is selectively reduced to a primary amine. This transformation must be performed without affecting the nitrile or chloro functionalities. Common reducing agents for this step include stannous chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.[3]
Logical Workflow for the Nitro-Reduction Pathway
Caption: Workflow for the Nitro-Reduction synthesis route.
Experimental Protocol: Reduction of 2-chloro-4-nitrobenzonitrile (Adapted from patent literature)
This protocol is adapted from a general procedure for the reduction of a substituted nitrobenzonitrile and serves as a representative example for the final step of Route A.[3]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve stannous chloride dihydrate (SnCl₂·2H₂O, ~5 equivalents) in concentrated hydrochloric acid.
-
Addition: Cool the solution to approximately 20°C. Add 2-chloro-3-methyl-4-nitrobenzonitrile (1 equivalent) portion-wise, ensuring the internal temperature does not exceed 30°C by using an external cooling bath.
-
Reaction: After the addition is complete, stir the resulting slurry vigorously at room temperature for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Carefully basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath to maintain a temperature around 25°C. This will precipitate the tin salts and liberate the free amine.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure 4-Amino-2-chloro-3-methylbenzonitrile free base.
Route B: The Palladium-Catalyzed C-N Coupling Pathway
This modern approach leverages the power of transition-metal catalysis, specifically the Buchwald-Hartwig amination, to construct the final C-N bond.[4][5] This reaction has revolutionized aromatic amine synthesis due to its broad substrate scope, high functional group tolerance, and often milder reaction conditions compared to classical methods.[6]
The strategy begins with a di-halogenated precursor, 2,4-dichloro-3-methylbenzonitrile . The key transformation is a regioselective amination at the C4 position.
-
Precursor Synthesis: The starting material, 2,4-dichloro-3-methylbenzonitrile, can be synthesized from 2,4-dichloro-3-methylaniline via a Sandmeyer reaction, where the amino group is converted into a diazonium salt and subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[7][8]
-
Buchwald-Hartwig Amination: The C4-Cl bond is selectively coupled with an ammonia surrogate. The C4 position is generally more reactive toward palladium-catalyzed amination than the sterically hindered C2 position. The reaction requires a palladium catalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., XPhos, SPhos) that facilitates the catalytic cycle, and a strong base (e.g., NaOtBu, K₃PO₄).[9] Direct amination using ammonia gas is possible but often requires high pressure and temperature; therefore, ammonia equivalents like benzophenone imine are sometimes used, followed by a simple hydrolysis step.
Logical Workflow for the Pd-Catalyzed Pathway
References
- 1. 4-Amino-2-chloro-3-methylbenzonitrile (>90%) [lgcstandards.com]
- 2. Page loading... [guidechem.com]
- 3. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. youtube.com [youtube.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride versus other selective androgen receptor modulators
This guide provides a comprehensive framework for the preclinical evaluation of novel Selective Androgen Receptor Modulators (SARMs). As "4-Amino-2-chloro-3-methylbenzonitrile hydrochloride" is not a recognized SARM within the scientific literature, this document will establish a robust methodology for assessing any novel compound against well-characterized SARMs such as Ostarine (MK-2866), Ligandrol (LGD-4033), and RAD140. This approach ensures a scientifically rigorous comparison and provides the necessary context for drug development professionals.
The core principle of a SARM is to provide the therapeutic benefits of androgens, such as promoting muscle and bone growth, without the undesirable androgenic side effects on tissues like the prostate and skin. The ultimate goal is to identify compounds with a high anabolic-to-androgenic ratio.
Foundational In Vitro Characterization: The First Filter
The initial assessment of a potential SARM begins with in vitro assays to determine its fundamental interaction with the androgen receptor (AR). These assays are critical for establishing a compound's potency and mechanism of action before proceeding to more complex and resource-intensive in vivo studies.
A fundamental prerequisite for any SARM is its ability to bind to the androgen receptor. A competitive binding assay is the gold standard for this determination. This assay quantifies the affinity of a test compound for the AR by measuring its ability to displace a radiolabeled androgen, such as [³H]-mibolerone.
Experimental Protocol: Competitive Androgen Receptor Binding Assay
-
Preparation of AR Source: Utilize a cell line engineered to overexpress the human androgen receptor (e.g., LNCaP or HEK293 cells stably transfected with the AR gene). Alternatively, purified recombinant human AR protein can be used.
-
Assay Buffer: Prepare a suitable binding buffer, typically containing Tris-HCl, EDTA, and protease inhibitors to maintain protein integrity.
-
Competition Reaction: In a multi-well plate, combine the AR source, a fixed concentration of the radiolabeled ligand (e.g., 1 nM [³H]-mibolerone), and varying concentrations of the unlabeled test compound (e.g., the novel SARM, Ostarine, LGD-4033).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the unbound radioligand. A common method is rapid filtration through a glass fiber filter, which traps the protein-ligand complexes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radiolabeled ligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Table 1: Comparative Androgen Receptor Binding Affinities of Reference SARMs
| Compound | Ki (nM) |
| Ostarine (MK-2866) | 3.8 - 5.9 |
| Ligandrol (LGD-4033) | ~1.0 |
| RAD140 | ~7.0 |
| Dihydrotestosterone (DHT) | ~0.25 |
Note: Ki values can vary slightly between different studies and assay conditions.
Once binding is confirmed, the next crucial step is to determine if the compound acts as an agonist, antagonist, or is inactive at the androgen receptor. This is typically assessed using a reporter gene assay.
Experimental Protocol: AR Reporter Gene Assay
-
Cell Culture: Use a suitable mammalian cell line (e.g., HEK293 or CV-1) that is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV).
-
Compound Treatment: Plate the transfected cells and treat them with a range of concentrations of the test compound. Include a known agonist (e.g., DHT) as a positive control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours to allow for gene transcription and protein expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., total protein concentration). Plot the normalized reporter activity against the logarithm of the compound concentration to generate a dose-response curve. From this curve, the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to the positive control) can be determined.
Workflow for In Vitro Characterization
Caption: Workflow for the initial in vitro screening of a novel SARM.
In Vivo Efficacy and Selectivity: The Hershberger Assay
The definitive preclinical assay for evaluating the efficacy and selectivity of a SARM is the Hershberger assay. This in vivo model, typically conducted in orchidectomized (castrated) rats, allows for the simultaneous assessment of a compound's anabolic effects on muscle and its androgenic effects on tissues like the prostate.
Experimental Protocol: The Hershberger Assay in Orchidectomized Rats
-
Animal Model: Use juvenile male rats. Perform bilateral orchidectomy to remove the endogenous source of androgens. Allow the animals to recover and for androgen-sensitive tissues to regress (typically 7-14 days).
-
Dosing: Randomly assign the animals to treatment groups: a vehicle control, a positive control (e.g., testosterone propionate), and several dose levels of the test SARM(s). Administer the compounds daily for a set period (e.g., 10-14 days) via an appropriate route (e.g., oral gavage or subcutaneous injection).
-
Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific tissues. Anabolic activity is primarily assessed by the weight of the levator ani muscle. Androgenic activity is assessed by the weights of the ventral prostate and seminal vesicles.
-
Data Analysis: For each compound, calculate the mean tissue weights for each dose group. The data is analyzed to determine the dose-dependent effects on both anabolic and androgenic tissues. The anabolic-to-androgenic ratio can be calculated by comparing the dose required to produce a certain level of muscle growth versus the dose required to produce a comparable increase in prostate weight.
Table 2: Comparative In Vivo Activity of Reference SARMs in the Hershberger Assay
| Compound | Anabolic Activity (Levator Ani) | Androgenic Activity (Ventral Prostate) | Tissue Selectivity |
| Testosterone Propionate | High | High | Low (Benchmark) |
| Ostarine (MK-2866) | Moderate | Very Low | High |
| Ligandrol (LGD-4033) | High | Low | High |
| RAD140 | Very High | Low | Very High |
Signaling Pathway of Androgen Receptor Activation
The mechanism of action for all SARMs is through the activation of the androgen receptor. Understanding this pathway is crucial for interpreting experimental results.
Androgen Receptor Signaling Pathway
A Guide to Reproducible Synthesis: Navigating Experimental Nuances with 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride
For researchers, scientists, and professionals in drug development, the path from a synthetic scheme to a final, pure compound is paved with challenges, chief among them being the reproducibility of experimental results. This guide offers an in-depth technical analysis of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride, a key building block in the synthesis of various pharmaceutically active compounds, including potent Wee1 kinase inhibitors. We will dissect the factors that govern the success and reproducibility of reactions involving this substrate, provide a comparative analysis with a common alternative, and present a detailed, validated protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.
The Starting Block: Why Purity and Substrate Characteristics Matter
The journey to a reproducible experiment begins long before the first reagent is weighed. The intrinsic properties and purity of your starting materials are the foundation upon which a successful and repeatable synthesis is built. This compound (CAS: 127049-14-1) is a substituted aniline derivative with functionalities that present both opportunities and challenges in synthesis.
Key Physicochemical Properties and Their Impact on Reproducibility:
| Property | Value | Implication for Experimental Reproducibility |
| Molecular Formula | C8H8Cl2N2 | The hydrochloride salt improves stability and handling but requires neutralization or careful base selection in some reactions. |
| Molecular Weight | 203.07 g/mol | Precise molar calculations are fundamental for stoichiometric control, directly impacting yield and impurity profiles. |
| Appearance | Off-white to light yellow crystalline powder | Color variations can be indicative of impurities, which may interfere with catalysis or lead to side reactions. |
| Purity (Typical) | ≥98% (by HPLC) | The nature and percentage of impurities can introduce significant variability, affecting reaction kinetics and final product purity. |
The presence of the electron-donating amino group and the electron-withdrawing nitrile group on the same aromatic ring creates a unique electronic environment. Furthermore, the chloro-substituent, while often more cost-effective than its bromo- or iodo- counterparts, presents a higher activation barrier for common cross-coupling reactions. The hydrochloride form, while beneficial for stability, necessitates careful consideration of the base used in subsequent reactions to ensure the free amine is available for reaction.
Strategic Synthesis: A Comparative Look at a Bromo-Alternative
In the realm of cross-coupling reactions, the choice of the halogen on the aromatic ring is a critical decision that balances reactivity, cost, and availability. A common alternative to 4-Amino-2-chloro-3-methylbenzonitrile is its bromo-analog, 4-Amino-2-bromo-3-methylbenzonitrile.
| Feature | 4-Amino-2-chloro-3-methylbenzonitrile HCl | 4-Amino-2-bromo-3-methylbenzonitrile |
| Reactivity in Cross-Coupling | The C-Cl bond is stronger, requiring more active catalysts and often harsher reaction conditions for oxidative addition. | The weaker C-Br bond leads to a lower activation energy for oxidative addition, resulting in faster and often more efficient reactions under milder conditions. |
| Catalyst Selection | Often necessitates the use of specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to achieve good yields. | Can often be effectively coupled using more traditional and less expensive palladium catalysts, such as those with triphenylphosphine ligands. |
| Cost and Availability | Generally more economical and available from a wider range of suppliers. | Typically more expensive and may have a more limited supplier base. |
| Potential Side Reactions | Slower reaction rates can sometimes lead to longer reaction times and potential for degradation of sensitive functional groups. | Higher reactivity can sometimes lead to a greater propensity for side reactions, such as homocoupling, if the reaction is not carefully controlled. |
The decision to use the chloro- or bromo-derivative is a classic process chemistry dilemma. For early-stage discovery where speed and yield are paramount, the bromo-analog is often favored. However, for large-scale synthesis where cost is a major driver, the development of a robust and reproducible process with the chloro-analog is often a key objective.
A Blueprint for Success: Detailed Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
Reproducibility is born from meticulous attention to detail. The following protocol for a Suzuki-Miyaura cross-coupling reaction is designed to be a self-validating system, with explanations for each critical step. This reaction is a common transformation for this class of compounds in the synthesis of complex molecules.
Experimental Protocol
Materials:
-
This compound (≥98% purity)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K3PO4), finely ground (3 equivalents)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and finely ground potassium phosphate (3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with inert gas three times. This is a critical step to prevent oxidation of the palladium catalyst.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents).
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe. The use of degassed solvents is crucial to maintain the catalytic activity of the Pd(0) species formed in situ.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Causality and Trustworthiness in the Protocol
-
Why a Buchwald Ligand (SPhos)? The electron-rich and sterically hindered nature of the aniline substrate, coupled with the relative inertness of the C-Cl bond, necessitates a highly active catalyst system. Buchwald ligands like SPhos are designed to facilitate the oxidative addition step, which is often the rate-limiting step for aryl chlorides.
-
The Role of the Base (K3PO4): A strong, non-nucleophilic base is required to both neutralize the hydrochloride salt and to facilitate the transmetalation step of the catalytic cycle. Finely grinding the base increases its surface area and reactivity.
-
Degassing – A Non-Negotiable Step: The active Pd(0) catalyst is highly susceptible to oxidation, which leads to catalyst deactivation and irreproducible results. Thoroughly degassing all solvents and maintaining an inert atmosphere throughout the reaction is paramount.
Visualizing the Workflow
Caption: A streamlined workflow for achieving reproducible Suzuki-Miyaura cross-coupling reactions.
Troubleshooting and Ensuring Scientific Integrity
Even with a robust protocol, challenges can arise. Below is a table outlining common issues encountered in Suzuki-Miyaura couplings of electron-rich aryl chlorides and how to address them in a data-driven manner.
| Issue | Potential Cause | Data-Driven Troubleshooting Strategy |
| Low or No Conversion | - Inactive Catalyst- Insufficiently Degassed System- Poor Quality Base | - Screen alternative palladium pre-catalysts and ligands.- Re-evaluate the degassing procedure; consider freeze-pump-thaw cycles.- Use a freshly opened, finely ground base, or consider an alternative like Cs2CO3. |
| Significant Side Product Formation (e.g., Homocoupling) | - Reaction Temperature Too High- Presence of Oxygen | - Lower the reaction temperature in increments of 10 °C and monitor the product/side-product ratio by LC-MS.- Ensure a rigorously inert atmosphere throughout the reaction. |
| Inconsistent Yields Between Batches | - Variability in Starting Material Purity- Inconsistent Reaction Setup | - Analyze each new batch of starting material by HPLC to confirm purity.- Standardize all reaction parameters, including stirring rate and heating method. |
Conclusion: The Path to Reliable and Authoritative Results
The reproducibility of experimental outcomes with this compound is not a matter of chance, but a direct result of a deep understanding of the substrate's properties, a rational choice of reaction conditions, and meticulous execution. By embracing the principles of scientific integrity outlined in this guide—from the critical evaluation of starting materials to the systematic troubleshooting of unexpected results—researchers can build a foundation of trust in their synthetic work. This commitment to excellence is the cornerstone of efficient drug discovery and the advancement of chemical science.
Navigating the Uncharted Territory of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride: A Guide for Researchers
An Objective Assessment of a Chemical Intermediate in the Absence of Direct Performance Benchmarks
For researchers, scientists, and professionals in drug development, the selection of chemical building blocks is a critical decision that influences the trajectory of a research program. This guide addresses 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride, a compound often encountered in chemical catalogs. However, a comprehensive review of publicly available scientific literature and supplier application notes reveals a significant gap: there is currently no published data detailing its specific biological activity or performance in established assays.
This guide, therefore, takes a different approach. Instead of a direct performance comparison, which is not feasible due to the lack of data, we will provide a framework for how a researcher might approach the evaluation of this compound. We will explore the broader context of substituted aminobenzonitriles, outline potential avenues for investigation, and present a hypothetical workflow for its characterization.
The Landscape of Substituted Aminobenzonitriles: A Starting Point for Inquiry
Substituted aminobenzonitriles are a well-established class of chemical intermediates. Their utility lies in their versatile reactivity, primarily as precursors for the synthesis of a wide array of heterocyclic compounds. These resulting molecules have diverse biological activities, with a notable application in the development of kinase inhibitors.
A key consideration for any substituted aminobenzonitrile is how the specific substitution pattern on the benzene ring influences its chemical reactivity and the properties of the resulting derivatives. In the case of this compound, the positions of the amino, chloro, and methyl groups will dictate its electronic and steric properties, thereby affecting its role as a synthon.
Conceptual Workflow for Evaluating this compound
In the absence of existing data, a researcher would need to embark on a systematic evaluation to determine the potential applications of this compound. The following workflow outlines a logical progression of experiments.
Caption: A conceptual workflow for the systematic evaluation of a chemical intermediate with unknown biological activity.
Experimental Protocols: A Hypothetical Approach
Should a researcher decide to investigate the potential of this compound, the following protocols for initial characterization would be fundamental.
Protocol 1: Purity and Identity Confirmation via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Objective: To confirm the purity and verify the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
-
Data Analysis: Analyze the chromatogram for a single major peak, indicating purity. The mass spectrum should show a prominent ion corresponding to the expected molecular weight of the free base (C₈H₇ClN₂).
Protocol 2: General Cell Viability Assay (MTT Assay)
Objective: To perform a preliminary screen for cytotoxic effects against a panel of cancer cell lines.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the dilutions to the cells and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control.
Comparative Landscape: Structural Analogs
While no direct alternatives for this compound in a specific application can be named, a comparative analysis would logically begin with commercially available, structurally related aminobenzonitriles. The table below presents a hypothetical comparison of key physicochemical properties that would be relevant for a medicinal chemist.
| Compound | Molecular Weight ( g/mol ) | cLogP (Predicted) | Polar Surface Area (Ų) | Key Structural Differences |
| 4-Amino-2-chloro-3-methylbenzonitrile | 166.61 | 2.5 | 39.2 | Methyl group at position 3 |
| 4-Amino-2-chlorobenzonitrile | 152.58 | 2.1 | 39.2 | Lacks methyl group |
| 4-Amino-3-chlorobenzonitrile | 152.58 | 2.1 | 39.2 | Chloro group at position 3 |
| 4-Amino-3-methylbenzonitrile | 132.16 | 1.8 | 39.2 | Lacks chloro group |
Note: cLogP and Polar Surface Area values are estimates and would need to be experimentally verified.
Conclusion: A Call for Data
This compound represents a chemical entity with untapped potential. Its structural features suggest it could be a valuable building block in the synthesis of novel compounds with biological activity. However, the absence of published performance data makes it impossible to provide a direct comparative guide at this time. The scientific community is encouraged to investigate such commercially available yet under-characterized compounds and to publish their findings to enrich the collective knowledge base and accelerate drug discovery efforts. Until such data becomes available, researchers must rely on systematic, in-house evaluation to determine the utility of this and similar chemical intermediates.
A Comparative Guide to Structural Analogs of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride for Structure-Activity Relationship (SAR) Studies
This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on analogs of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride. Given the prevalence of substituted aminobenzonitrile scaffolds in modern medicinal chemistry, particularly as kinase inhibitors, this document will use a hypothetical tyrosine kinase target to illustrate the principles of designing, synthesizing, and evaluating a focused library of analogs. The methodologies and rationale presented herein are grounded in established principles of drug discovery and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Aminobenzonitrile Scaffold
The this compound core represents a privileged scaffold in medicinal chemistry. The substituted aniline moiety is a well-established "hinge-binder" in numerous kinase inhibitors, capable of forming crucial hydrogen bonds within the ATP-binding pocket of these enzymes.[1][2] The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor, a bioisostere for carbonyl or halogen groups, and can modulate the physicochemical properties of a molecule to enhance its drug-like characteristics.[3][4]
While the specific biological target of this compound is not extensively documented in publicly available literature, its structural motifs suggest a high probability of activity as a kinase inhibitor. Dysregulation of protein kinases is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[5][6] This guide will therefore proceed with the hypothesis that this compound is an inhibitor of a representative tyrosine kinase, for example, a member of the Src family of kinases, which are implicated in cancer cell proliferation and survival.
Designing a Focused Analog Library for SAR Studies
A systematic SAR study involves the synthesis and evaluation of a library of compounds where specific parts of the lead molecule are modified to probe their importance for biological activity. For 4-Amino-2-chloro-3-methylbenzonitrile, we will consider modifications at four key positions: the amino group (R1), the chloro group (R2), the methyl group (R3), and the nitrile group (R4).
Table 1: Proposed Structural Analogs of 4-Amino-2-chloro-3-methylbenzonitrile for SAR Studies
| Compound ID | R1 (Position 4) | R2 (Position 2) | R3 (Position 3) | R4 (Position 1) | Rationale for Modification |
| Lead Compound | -NH₂ | -Cl | -CH₃ | -CN | Starting point for SAR exploration. |
| Analog 1a | -NHCH₃ | -Cl | -CH₃ | -CN | Probing the effect of N-alkylation on hinge-binding. |
| Analog 1b | -N(CH₃)₂ | -Cl | -CH₃ | -CN | Assessing the impact of steric bulk at the amino group. |
| Analog 1c | -NHC(O)CH₃ | -Cl | -CH₃ | -CN | Evaluating the effect of an amide substituent. |
| Analog 2a | -NH₂ | -F | -CH₃ | -CN | Investigating the influence of halogen size and electronegativity. |
| Analog 2b | -NH₂ | -Br | -CH₃ | -CN | Further exploration of the halogen effect. |
| Analog 2c | -NH₂ | -H | -CH₃ | -CN | Determining the necessity of a halogen at this position. |
| Analog 3a | -NH₂ | -Cl | -H | -CN | Assessing the contribution of the methyl group to potency. |
| Analog 3b | -NH₂ | -Cl | -CH₂CH₃ | -CN | Exploring the impact of a larger alkyl group. |
| Analog 3c | -NH₂ | -Cl | -CF₃ | -CN | Evaluating the effect of a strongly electron-withdrawing group.[7] |
| Analog 4a | -NH₂ | -Cl | -CH₃ | -C(O)NH₂ | Bioisosteric replacement of the nitrile with a primary amide.[8] |
| Analog 4b | -NH₂ | -Cl | -CH₃ | -tetrazole | Investigating a common nitrile bioisostere.[9] |
| Analog 4c | -NH₂ | -Cl | -CH₃ | -C(O)OH | Assessing the impact of a carboxylic acid group. |
Synthetic Strategies for Analog Preparation
The synthesis of the proposed analogs can be achieved through established organic chemistry methodologies. The following provides a general overview of potential synthetic routes.
General Synthesis of Substituted 4-Aminobenzonitriles
The synthesis of many of the proposed analogs will likely start from a common intermediate, such as a substituted nitrobenzene, which can then be elaborated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Verifying the Molecular Identity and Purity of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride: A Comparative Guide to Analytical Techniques
<
In the realms of pharmaceutical research and development, the unambiguous confirmation of a molecule's identity and purity is a foundational pillar of scientific rigor and regulatory compliance.[1][2] This guide provides an in-depth comparison of analytical methodologies for the characterization of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride (C₈H₈ClN₂·HCl), a key intermediate in various synthetic pathways. We will delve into the principles and practical applications of elemental analysis as a primary tool for identity and purity verification, while also exploring complementary spectroscopic and chromatographic techniques that offer a more holistic analytical profile.
The Critical Role of Elemental Analysis
Elemental analysis (EA) is a robust quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like halogens and sulfur) in a sample.[3][4] For a synthesized compound such as this compound, EA serves as a crucial gatekeeper, confirming that the empirical formula aligns with the theoretical composition.[5]
Theoretical Composition of this compound
The molecular formula for this compound is C₈H₈Cl₂N₂. To confirm the identity and purity of a synthesized batch, the experimentally determined elemental percentages should closely match the calculated theoretical values.
Molecular Formula: C₈H₇ClN₂·HCl Molecular Weight: 203.07 g/mol [6]
Table 1: Theoretical Elemental Composition
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 8 | 96.08 | 47.32 |
| Hydrogen (H) | 1.01 | 8 | 8.08 | 3.98 |
| Chlorine (Cl) | 35.45 | 2 | 70.90 | 34.91 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 13.79 |
The accepted deviation for elemental analysis results is typically within ±0.4% of the calculated values for a compound to be considered pure for publication and many regulatory purposes.[7][8]
Experimental Protocol: Combustion Analysis
The most prevalent method for determining carbon, hydrogen, and nitrogen content is combustion analysis.[4]
Principle: A small, precisely weighed sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by detectors, such as thermal conductivity or infrared spectroscopy.[9] Halogens are typically determined through methods like Schöniger oxidation or other combustion techniques followed by titration.[3]
Step-by-Step Methodology:
-
Sample Preparation: The sample must be meticulously dried to remove any residual solvents or moisture, which can significantly skew the hydrogen and oxygen (if measured) percentages. The sample should be homogenous.
-
Instrument Calibration: The elemental analyzer is calibrated using certified reference materials with known elemental compositions. This step is critical for ensuring the accuracy of the results.
-
Combustion: A few milligrams of the sample are weighed into a tin or silver capsule and introduced into the combustion furnace (typically at ~900-1000°C).
-
Gas Separation and Detection: The combustion products are passed through a series of absorbent traps and chromatographic columns to separate the gases. The amount of each gas is then measured by a thermal conductivity detector.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Causality in Experimental Choices: The choice of a high-temperature combustion in a pure oxygen stream ensures the complete conversion of the sample to its elemental oxides. The subsequent separation and detection steps are designed for high precision and accuracy, providing a reliable quantitative measure of the elemental composition.
A Multi-faceted Approach: Orthogonal Analytical Techniques
While elemental analysis is a powerful tool for confirming empirical formulas, it does not provide information about the specific arrangement of atoms or the presence of isomeric impurities.[3] Therefore, a comprehensive characterization relies on a suite of orthogonal (complementary) analytical methods.[10]
dot digraph "Analytical Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} "Comparative Analytical Workflow"
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure of a compound.[11] It is a cornerstone technique for the structural elucidation of organic molecules.[12]
Experimental Insights:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Establishes connectivity between atoms, allowing for the unambiguous assignment of the molecular structure.
For 4-Amino-2-chloro-3-methylbenzonitrile, ¹H NMR would be expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons, with chemical shifts and coupling patterns consistent with the proposed structure.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[13] It is an extremely sensitive technique that can provide the molecular weight of a compound with high accuracy.[14]
Experimental Insights:
-
High-Resolution Mass Spectrometry (HRMS): Can determine the molecular formula of a compound by measuring the exact mass to several decimal places.[14]
-
Tandem Mass Spectrometry (MS/MS): Fragments the molecule and analyzes the resulting pieces to provide structural information.[12]
For 4-Amino-2-chloro-3-methylbenzonitrile, HRMS would confirm the molecular weight of the free base (166.0298 g/mol ) and its characteristic isotopic pattern due to the presence of chlorine.[15]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture.[16] It is the workhorse for assessing the purity of pharmaceutical compounds.[17][18]
Experimental Insights:
-
Purity Assessment: By separating the main compound from any impurities, HPLC with a suitable detector (e.g., UV-Vis) can accurately determine the purity of the sample, often expressed as a percentage of the total peak area.[16]
-
Impurity Profiling: HPLC can be used to identify and quantify specific impurities, which is critical for regulatory submissions.[19]
A validated HPLC method would show a single major peak for 4-Amino-2-chloro-3-methylbenzonitrile, with any impurities appearing as smaller, well-resolved peaks. The area of the main peak relative to the total area of all peaks gives a quantitative measure of purity.
Comparative Analysis of Techniques
The following table provides a comparative overview of the primary analytical techniques discussed.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Primary Application | Strengths | Limitations |
| Elemental Analysis | Elemental composition (%) | Identity & Purity Confirmation | Quantitative, highly accurate for elemental ratios. | Provides no structural information. |
| NMR Spectroscopy | Molecular structure, connectivity | Structural Elucidation | Unambiguous structure determination. | Less sensitive than MS, can be complex to interpret. |
| Mass Spectrometry | Molecular weight, molecular formula | Molecular Weight Verification | High sensitivity, accurate mass determination.[20] | Isomers may not be distinguishable. |
| HPLC | Purity, impurity profile | Purity Assessment | Highly quantitative for purity, separates complex mixtures.[16] | Requires a reference standard for absolute quantification. |
dot digraph "Technique_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} "Key Information from Each Technique"
Conclusion: A Self-Validating System
The robust characterization of a chemical entity like this compound necessitates a multi-pronged analytical approach. Elemental analysis provides the foundational confirmation of the empirical formula and is a direct measure of purity in terms of elemental composition. However, to build a complete and trustworthy analytical package, it must be integrated with orthogonal techniques. NMR spectroscopy provides the definitive structural blueprint, mass spectrometry confirms the molecular weight with high precision, and HPLC offers a highly accurate assessment of purity by separating the target compound from any process-related impurities or degradation products. Together, these methods create a self-validating system, ensuring the identity, purity, and quality of the compound for its intended application in research and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Elemental analysis - Wikipedia [en.wikipedia.org]
- 4. azom.com [azom.com]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 6. Page loading... [guidechem.com]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 15. 4-Amino-2-chloro-3-methylbenzonitrile (>90%) [lgcstandards.com]
- 16. moravek.com [moravek.com]
- 17. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 18. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride
Hazard Identification and Risk Assessment: Understanding the Compound
4-Amino-2-chloro-3-methylbenzonitrile and its analogs are classified as irritants.[1][2][3] A thorough understanding of the potential hazards is the foundation of safe handling and disposal.
Key Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Toxicity: Some related nitrile compounds are noted as toxic if swallowed or in contact with skin.[3][4]
This information dictates the necessity for stringent personal protective equipment (PPE) and handling protocols.
Table 1: Hazard Summary and GHS Pictograms
| Hazard Statement | GHS Pictogram | Description |
| H315 | GHS07 | Causes skin irritation.[1] |
| H319 | GHS07 | Causes serious eye irritation.[1] |
| H335 | GHS07 | May cause respiratory irritation.[1] |
| H301/H311 | GHS06 | Toxic if swallowed / Toxic in contact with skin (based on related compounds).[3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any disposal-related activities, the correct PPE must be worn to prevent exposure.[1][2][3]
Table 2: Required Personal Protective Equipment
| Body Part | Protection | Standard |
| Eyes/Face | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1] | OSHA 29 CFR 1910.133 or EU EN166.[1] |
| Hands | Appropriate protective gloves (e.g., nitrile rubber). | Inspect gloves before use. |
| Body | Protective clothing to prevent skin exposure. | Launder contaminated clothing before reuse.[1][3] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | Use only in a well-ventilated area.[1][3] |
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride is that it must be treated as hazardous waste.[5][6] Do not dispose of this chemical in household trash or down the drain.[1][2]
Pre-Disposal Checklist:
-
Consult Local Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Identify a Certified Waste Disposal Partner: The disposal must be conducted by an approved waste disposal plant.[1][2][4][7]
-
Gather Necessary Supplies:
-
Appropriate, labeled, and sealable waste container.
-
Spill containment materials (e.g., vermiculite, sand).[3]
-
All required PPE.
-
Step-by-Step Disposal Procedure:
-
Work in a Designated Area: All handling of the waste material should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Containment:
-
Labeling: The waste container must be clearly and accurately labeled as hazardous waste, including the chemical name: "this compound".
-
Container Management:
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by a certified hazardous waste disposal service.[1] The storage area should be secure and accessible only to authorized personnel.[1][3]
-
Decontamination: Thoroughly decontaminate all tools and surfaces that have come into contact with the chemical using an appropriate solvent, and dispose of the cleaning materials as hazardous waste. Wash hands thoroughly after handling.[1][3]
Disposal Decision Workflow Diagram
Caption: Disposal workflow for this compound.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response:
-
Evacuate and Alert: Clear the area of all personnel and alert colleagues and the laboratory safety officer.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading or entering drains.[1][3] Use sand, earth, or vermiculite to contain the spill.[3]
-
Clean-up: Wearing appropriate PPE, clean up the spill using dry methods to avoid generating dust.[3] Place all contaminated materials into a labeled hazardous waste container.[3]
-
Decontaminate: Decontaminate the spill area thoroughly.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Conclusion: A Commitment to Safety
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to these guidelines, which are grounded in established safety protocols for hazardous chemicals, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. Always prioritize safety and when in doubt, consult with your institution's environmental health and safety department.
References
Navigating the Safe Handling of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow is a routine yet critical undertaking. Among these, 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride presents a unique set of handling and safety considerations. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.
Understanding the Hazard Profile
Given these potential hazards, a stringent adherence to safety protocols is paramount. The hydrochloride salt form may also present an inhalation hazard if handled as a fine powder.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure.[8] The following PPE is mandatory when handling this compound in any form.
Hand Protection: The Critical Barrier
Chemical-resistant gloves are essential.[9] Nitrile gloves are an excellent first choice due to their broad resistance to a variety of chemicals, including solvents, oils, and acids.[10][11][12][13]
-
Selection: Opt for nitrile gloves with a minimum thickness of 4 mil for splash protection during low-volume handling. For extended duration tasks or when handling larger quantities, heavier-duty nitrile gauntlets are recommended.[14]
-
Integrity Check: Always inspect gloves for any signs of degradation, punctures, or tears before use.[15]
-
Donning and Doffing: Proper technique is crucial to prevent cross-contamination. Always remove gloves without touching the outer surface with bare hands and dispose of them immediately in a designated hazardous waste container.[2]
Eye and Face Protection: Shielding from Splashes and Aerosols
The potential for serious eye irritation necessitates robust eye and face protection.
-
Minimum Requirement: Safety glasses with side shields are the absolute minimum.[9]
-
Recommended Practice: For all procedures involving this compound, chemical safety goggles that form a seal around the eyes are strongly recommended.[6][7]
-
Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., weighing out large quantities, preparing concentrated solutions), a face shield should be worn in conjunction with safety goggles.[2]
Body Protection: Preventing Skin Contact
A laboratory coat is mandatory to protect against accidental spills and contamination of personal clothing.[9]
-
Material: Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant blend, and is fully buttoned.
-
Fit: The coat should have long sleeves and fit properly to provide adequate coverage.[15]
-
Maintenance: Regularly launder lab coats separately from personal clothing to prevent secondary exposure.[3]
Respiratory Protection: Mitigating Inhalation Risks
Given the potential for respiratory irritation and the likelihood of handling the compound as a powder, respiratory protection is a key consideration.
-
Engineering Controls First: The primary method for controlling airborne hazards is through engineering controls, such as a certified chemical fume hood.[16][17][18] All weighing and initial dilutions of this compound should be performed within a fume hood.
-
When Respirators are Necessary: In situations where engineering controls are not feasible or may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[6][7] A filtering facepiece respirator (e.g., N95) may be appropriate for nuisance dust, but for higher-risk tasks, a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates should be used. A formal respiratory protection program, including fit testing and training, is essential when respirators are required.
Operational and Disposal Plans: A Step-by-Step Approach
A systematic approach to handling and disposal minimizes risk and ensures compliance with safety regulations.
Pre-Operational Checklist:
-
Review the (surrogate) SDS: Familiarize yourself with the hazard information for similar compounds.
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.[19]
-
Assemble all PPE: Ensure all necessary PPE is readily available and in good condition.
-
Prepare for Spills: Have a chemical spill kit readily accessible that is appropriate for solid and dissolved forms of the compound.
Step-by-Step Handling Protocol:
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Use a tared weigh boat or paper to avoid direct contact with the balance pan.
-
Handle with care to minimize the generation of airborne dust.
-
-
Solution Preparation:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
Keep the container covered as much as possible during the process.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Properly dispose of all contaminated consumables, including gloves, weigh boats, and paper towels, in a labeled hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[15][18]
-
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids (e.g., gloves, weigh papers, paper towels) in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: Collect all solutions and rinsates in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[20]
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[1][6]
Spill Management and Decontamination
In the event of a spill, immediate and proper response is crucial to mitigate exposure and environmental contamination.[9]
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an absorbent dike.
-
Cleanup:
-
Solids: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust.
-
Liquids: Use an absorbent material to soak up the spill. Place the used absorbent into a sealed hazardous waste container.
-
-
Decontamination:
-
Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[21]
-
All materials used for decontamination should be disposed of as hazardous waste.
-
-
Reporting: Report the spill to your supervisor and EHS office, as required by your institution's policies.
Data at a Glance: PPE Recommendations
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Storage and Transport within Lab | Nitrile Gloves | Safety Glasses with Side Shields | Not typically required | Lab Coat |
| Weighing (in fume hood) | Nitrile Gloves | Chemical Safety Goggles | Use of fume hood is primary | Lab Coat |
| Solution Preparation | Nitrile Gloves | Chemical Safety Goggles & Face Shield | Use of fume hood is primary | Lab Coat |
| Small-Scale Reactions | Nitrile Gloves | Chemical Safety Goggles | Use of fume hood is primary | Lab Coat |
| Spill Cleanup | Heavy-duty Nitrile Gloves | Chemical Safety Goggles & Face Shield | NIOSH-approved respirator (as needed) | Lab Coat |
Visualizing the PPE Decision-Making Process
The following workflow illustrates the logical steps for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can effectively manage the risks associated with this compound, fostering a safer research environment for all personnel.
References
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. biosynth.com [biosynth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 9. benchchem.com [benchchem.com]
- 10. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 11. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 12. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 13. business.medtecs.com [business.medtecs.com]
- 14. glovesnstuff.com [glovesnstuff.com]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. thesafetygeek.com [thesafetygeek.com]
- 17. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 18. uwlax.edu [uwlax.edu]
- 19. fishersci.com [fishersci.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. stacks.cdc.gov [stacks.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
